molecular formula C14H21N3O B117858 4-(4-Piperazin-1-ylphenyl)morpholine CAS No. 156605-79-7

4-(4-Piperazin-1-ylphenyl)morpholine

Cat. No.: B117858
CAS No.: 156605-79-7
M. Wt: 247.34 g/mol
InChI Key: PHMRTDTVSRLPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Piperazin-1-ylphenyl)morpholine is a dual heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound integrates morpholine and piperazine rings, which are privileged structures known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates . The morpholine ring is recognized for its ability to improve aqueous solubility and metabolic stability, and its presence in a molecular structure can be crucial for brain permeability, making it a feature in the development of central nervous system (CNS) active agents . Concurrently, the piperazine ring is a versatile pharmacophore that frequently contributes to potent biological activity by enabling favorable interactions with various enzymatic targets . In early-stage research, this compound serves as a key synthetic intermediate for developing more complex molecules. Hybrid structures incorporating both morpholine and piperazine, similar to this one, have been designed and evaluated for antiproliferative activity against renal cancer cell lines, demonstrating the potential of this structural framework in oncology research . Furthermore, such molecular hybrids are explored in the synthesis of dihydropyrimidinone derivatives, a class of compounds investigated for a range of pharmacological activities including antitumor and antibacterial effects . Researchers value this compound as a foundational template for constructing novel chemical entities, particularly in projects aiming to target hormone-related cancers and for applications requiring specific blood-brain barrier penetration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-piperazin-1-ylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-14(17-9-11-18-12-10-17)4-2-13(1)16-7-5-15-6-8-16/h1-4,15H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMRTDTVSRLPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438968
Record name 4-(4-piperazin-1-ylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156605-79-7
Record name 4-(4-piperazin-1-ylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(piperazin-1-yl)phenyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Piperazin-1-ylphenyl)morpholine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the properties, synthesis, and applications of 4-(4-Piperazin-1-ylphenyl)morpholine , a "privileged scaffold" in medicinal chemistry.

Technical Note on CAS Registry Number: While the user provided CAS 156605-79-7 , multiple chemical databases associate this specific registry number with 4-(1-Piperazinyl)benzyl alcohol . The compound described by the name This compound (also known as 1-(4-Morpholinophenyl)piperazine) is a distinct chemical entity. To ensure scientific integrity, this guide focuses on the chemical structure named (Morpholine-Phenyl-Piperazine), which is a critical bi-heterocyclic building block, while noting the CAS discrepancy for researchers performing database queries.

Abstract

This compound (C₁₄H₂₁N₃O) is a bi-heterocyclic compound featuring a central phenyl ring substituted with a morpholine ring at the para position relative to a piperazine moiety.[1] This structural motif serves as a versatile pharmacophore in drug discovery, particularly in the development of antifungal agents (azole analogues), tyrosine kinase inhibitors, and psychotropic drugs. This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis routes, and quality control protocols.

Physicochemical Identity
PropertyData
Chemical Name This compound
Synonyms 1-(4-Morpholinophenyl)piperazine; 1-(4-Morpholin-4-ylphenyl)piperazine
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
CAS Number (Verified) Ambiguous in public databases; often confused with 156605-79-7 (Benzyl alcohol deriv.)
Physical State Off-white to pale yellow crystalline solid
Melting Point 158–162 °C (Typical for similar aryl-piperazines)
Solubility Soluble in DMSO, DMF, Dichloromethane, Methanol; Sparingly soluble in Water
pKa (Calculated) Basic N (Piperazine): ~9.1; Aniline N (Morpholine): ~2.5
LogP ~1.2 (Predicted)
Synthetic Pathways

The synthesis of this compound requires the construction of two C-N bonds on a benzene core. The most robust industrial method utilizes Buchwald-Hartwig Amination due to its high yield and selectivity compared to nucleophilic aromatic substitution (SₙAr), which is difficult with electron-rich morpholine substituents.

Route A: Palladium-Catalyzed Coupling (Preferred)

This route couples 4-morpholinoaryl halides with piperazine.

  • Step 1: Formation of 4-(4-Bromophenyl)morpholine

    • Reagents: 1,4-Dibromobenzene, Morpholine, Pd₂(dba)₃, BINAP, NaOtBu.

    • Mechanism: Mono-amination of the dibromide. Statistical control is required to prevent double substitution.

  • Step 2: Introduction of Piperazine

    • Reagents: 4-(4-Bromophenyl)morpholine, Piperazine (excess), Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene/Dioxane.

    • Conditions: 100°C, 12-24h under Inert Atmosphere (N₂/Ar).

Route B: Nucleophilic Aromatic Substitution (Traditional)

This route is less efficient due to the electron-donating nature of the first amine, which deactivates the ring for the second SₙAr attack.

  • Precursor: 1-Fluoro-4-nitrobenzene.

  • Step 1: Reaction with Morpholine (SₙAr)

    
     4-Nitrophenylmorpholine.
    
  • Step 2: Reduction (H₂/Pd-C or Fe/HCl)

    
     4-Morpholinoaniline.
    
  • Step 3: Cyclization with Bis(2-chloroethyl)amine hydrochloride (must be handled with extreme caution due to vesicant properties of the mustard gas analog).

Synthesis Workflow Diagram

SynthesisRoute Start 1,4-Dibromobenzene Inter1 4-(4-Bromophenyl)morpholine Start->Inter1 Pd-Cat Coupling (Mono-substitution) Morpholine Morpholine Morpholine->Inter1 Product This compound (Target) Inter1->Product Buchwald-Hartwig Amination Piperazine Piperazine (Excess) Piperazine->Product Catalyst Pd(OAc)2 / XPhos Cs2CO3, Toluene Catalyst->Product

Caption: Figure 1. Convergent synthesis via Pd-catalyzed Buchwald-Hartwig amination, avoiding hazardous cyclization reagents.

Applications in Drug Development

This scaffold is a "privileged structure," meaning it is capable of binding to multiple diverse receptors with high affinity.

  • Antifungal Agents (Azoles):

    • Analogous to the "linker" region in Itraconazole and Posaconazole . The piperazine nitrogen serves as a nucleophile to attach the "tail" (e.g., triazolone side chains), while the morpholine ring improves oral bioavailability and solubility compared to a simple phenyl group.

  • Kinase Inhibitors:

    • The morpholine oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of tyrosine kinases. The rigid phenyl-piperazine rod positions the inhibitor deep within the hydrophobic cleft.

  • CNS Active Agents:

    • Phenyl-piperazine derivatives are classic serotonin (5-HT) receptor ligands. The addition of a morpholine group modulates the lipophilicity (LogP), potentially reducing blood-brain barrier penetration if peripheral restriction is desired, or fine-tuning receptor subtype selectivity.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.

A. HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

  • Acceptance Criteria: >98.0% Area under curve (AUC).

B. NMR Spectroscopy (Structural Confirmation)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.80–6.90 (m, 4H): Symmetric para-substituted aromatic protons.

    • δ 3.70 (t, 4H): Morpholine -CH₂-O- protons (deshielded by oxygen).

    • δ 2.95–3.05 (m, 4H): Morpholine -CH₂-N- protons.

    • δ 2.80–2.90 (m, 8H): Piperazine protons (may appear as two sets of triplets if N-H is not exchanging rapidly).

    • δ 2.0–3.5 (broad s, 1H): Piperazine N-H (variable shift).

Analytical Workflow Diagram

QC_Workflow cluster_Methods Validation Methods Sample Crude Reaction Mixture Workup Aq. Workup (pH > 10) Extraction (DCM) Sample->Workup Purification Flash Chromatography (DCM:MeOH:NH3) Workup->Purification Analysis QC Analysis Purification->Analysis HPLC HPLC-UV/MS (Purity >98%) Analysis->HPLC NMR 1H / 13C NMR (Structure) Analysis->NMR

Caption: Figure 2. Purification and Quality Control workflow ensuring pharmaceutical-grade purity.

Safety and Handling (MSDS Summary)
  • Hazards:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][4][5]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles with side shields.

    • Fume hood usage is mandatory during synthesis, especially when handling palladium catalysts or halogenated solvents.

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine (piperazine NH) is susceptible to oxidation or carbamate formation with atmospheric CO₂ over time.[6]

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Piperazine Derivatives." PubChem.

  • Fisher Scientific. (2023). "Safety Data Sheet: Phenyl-piperazine derivatives."

Sources

The Strategic Role of the N-Arylpiperazine Moiety in Designing Next-Generation Azole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents.[1][2] Azole antifungals, the cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] However, their efficacy is increasingly compromised by resistance. This guide explores the pivotal role of the N-arylpiperazine moiety, a privileged scaffold in medicinal chemistry, in the rational design of new, potent, and potentially resistance-breaking azole derivatives.[5] We will dissect its contribution to the synthesis, mechanism of action, and structure-activity relationships of these promising hybrid compounds, providing field-proven insights and detailed experimental frameworks for their evaluation.

The Synthetic Imperative: Crafting Piperazine-Azole Hybrids

The development of novel antifungal agents is contingent on robust and flexible synthetic strategies. The piperazine-azole hybrids are typically constructed through a multi-step process that allows for diverse functionalization, which is key to optimizing biological activity.

Causality in Synthesis: The chosen synthetic route is designed for modularity. It begins with a substituted acetophenone, which forms the core to which the essential triazole and the variable N-arylpiperazine moieties are attached. The conversion of the carbonyl group to an epoxide is a critical step, creating a reactive electrophile. This epoxide is then susceptible to nucleophilic attack by the secondary amine of the N-arylpiperazine under mild basic conditions. This specific sequence ensures the regioselective formation of the desired tertiary alcohol scaffold, which is a common feature in many potent azole antifungals.[6]

Experimental Protocol: Synthesis of Alkylated Piperazine-Azole Hybrids[6]

This protocol describes a general two-step synthesis starting from a fluorinated acetophenone derivative.

Step 1: Epoxide Formation

  • Dissolve 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (1.0 eq) in anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.2 eq) to the solution.

  • Slowly add powdered sodium hydroxide (1.2 eq) while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, pour the mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxirane intermediate. This intermediate is often used in the next step without further purification.

Step 2: Piperazine Coupling

  • Dissolve the crude oxirane intermediate from Step 1 in methanol.

  • Add the desired substituted N-arylpiperazine (1.1 eq) to the solution.

  • Add potassium carbonate (1.5 eq) as a mild base.

  • Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final piperazine-azole hybrid.

  • Characterize the final product using ¹H-NMR, LC-MS, and FT-IR for structural confirmation.[7]

Workflow for Piperazine-Azole Hybrid Synthesis

G cluster_start Starting Materials cluster_process Synthetic Steps Acetophenone Substituted Acetophenone Epoxidation Step 1: Epoxidation (Trimethylsulfoxonium Iodide, NaOH) Acetophenone->Epoxidation Piperazine N-Arylpiperazine Coupling Step 2: Nucleophilic Ring Opening (Piperazine, K2CO3) Piperazine->Coupling Acts as nucleophile Intermediate Oxirane Intermediate Epoxidation->Intermediate Forms reactive epoxide FinalProduct Final Piperazine-Azole Hybrid Coupling->FinalProduct Purification via Chromatography Intermediate->Coupling G cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_virulence Virulence Pathway (Hyphal Formation) Compound Piperazine-Azole Hybrid CYP51 CYP51 Compound->CYP51 INHIBITS TPK2 TPK2 Compound->TPK2 INHIBITS Lanosterol Lanosterol Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Ras Ras Ras->TPK2 activates PKA_pathway PKA_pathway TPK2->PKA_pathway cAMP/PKA Signaling Hyphae Hyphae PKA_pathway->Hyphae promotes CellWall Impaired Cell Wall Integrity Hyphae->CellWall Fungicidal Fungicidal Activity Membrane->Fungicidal CellWall->Fungicidal

Caption: Dual mechanism targeting both ergosterol and virulence pathways.

Structure-Activity Relationships (SAR): Tuning for Potency and Specificity

Systematic modification of the N-arylpiperazine moiety and associated linkers has yielded critical insights into the structure-activity relationships (SAR) governing antifungal potency.

  • Aryl Substituents: The nature and position of substituents on the aryl ring are paramount.

    • Halogens: Fluorine-containing groups (e.g., -F, -CF₃) often enhance activity, likely by modulating the molecule's electronic and lipophilic properties to improve target engagement. [8] * Positional Isomerism: Docking models suggest the CYP51 active site is sterically constrained. Consequently, substituents at the 3- (meta) and 4- (para) positions of the aryl ring tend to produce more active compounds than those at the 2- (ortho) position, which can cause steric clashes. [8] * Alkoxy Groups: 3-alkoxy derivatives have shown superior activity against certain mycobacterial strains compared to their 2- or 4-alkoxy isomers, indicating that subtle electronic and conformational changes can have a significant impact. [8]

  • Alkyl Chains: The addition of linear alkyl chains to the piperazine ring can dramatically influence antifungal activity. Studies have shown that activity is dependent on the length of the chain, with compounds bearing C12-C14 chains exhibiting potent, broad-spectrum effects against various Candida and Aspergillus strains. [6]

  • The Azole Head: While this guide focuses on the piperazine tail, the choice of the azole headgroup (e.g., triazole vs. imidazole) is also crucial. Triazoles generally offer higher specificity for fungal CYP51 over human cytochrome P450 enzymes, leading to a better safety profile. [4][9]

Quantitative SAR Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes representative MIC data for novel piperazine-azole derivatives against various fungal pathogens, illustrating the impact of structural modifications.

Compound IDKey Structural FeatureMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. kruseiMIC (µg/mL) vs. A. fumigatusReference
6b N-(4-chlorobenzyl)piperazine0.1250.063Not Reported[10]
10a 4-(4-isopropylbenzyl)piperazine0.1250.5Not Reported[11]
26 N-C14 Alkyl Chain0.780.391.56[6]
Fluconazole (Reference Drug)0.25 - 4>64 (Resistant)Not Active[6][10]
Voriconazole (Reference Drug)0.03 - 0.50.125 - 10.25 - 1[6]
Key SAR Principles Diagram

G cluster_Aryl Aryl Ring Modifications cluster_Alkyl Piperazine Modifications SAR_Core Azole Head (Triazole) Core Scaffold (e.g., propan-2-ol) N-Arylpiperazine Moiety Ortho Ortho (2-position) Less Active (Steric Hindrance) SAR_Core:f2->Ortho Meta Meta (3-position) More Active SAR_Core:f2->Meta Position Matters Para Para (4-position) More Active SAR_Core:f2->Para AlkylChain Alkyl Chain Length (C12-C14 Optimal) SAR_Core:f2->AlkylChain Alkylation Substituents Substituents: -F, -CF3, -Cl enhance activity Meta->Substituents

Sources

Morpholine-Substituted Phenylpiperazines in Oncology: A Technical Review of Hybrid Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of morpholine-substituted phenylpiperazines in oncology, designed for researchers and drug development professionals.

Executive Summary

The development of small-molecule anticancer agents often faces the "solubility-potency paradox," where increasing lipophilicity to enhance membrane permeability and target binding affinity inadvertently reduces aqueous solubility. Morpholine-substituted phenylpiperazines represent a strategic structural class designed to resolve this conflict.

This scaffold combines the phenylpiperazine moiety—a privileged structure known for its affinity to GPCRs and DNA intercalation capabilities—with a morpholine ring. The morpholine substituent serves as a critical solubility enhancer and hydrogen-bond acceptor, often targeting the hinge region of kinases (e.g., VEGFR-2, EGFR, PI3K). This guide analyzes the Structure-Activity Relationship (SAR), synthetic pathways, and mechanistic validation of these hybrid pharmacophores in modern oncology.

Chemical Architecture & SAR Analysis

The efficacy of this class stems from the synergistic interplay between its three core components.

The Pharmacophore Triad
  • The Phenylpiperazine Core: Provides a rigid hydrophobic scaffold that facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of kinases or between DNA base pairs.

  • The Morpholine Wing: A saturated N,O-heterocycle that improves metabolic stability and water solubility. In kinase inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • The Linker/Substituent (R-Group): The distal nitrogen of the piperazine is typically derivatized (acylated, sulfonated, or alkylated) to tune selectivity for specific cancer cell lines.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis cluster_effects SAR Outcomes Morpholine Morpholine Ring (Solubility & H-Bond Acceptor) Phenyl Phenyl Linker (π-π Stacking & Rigidity) Morpholine->Phenyl Attached via C-N bond (S_NAr) Solubility Increased Aqueous Solubility (LogP < 4) Morpholine->Solubility Kinase Kinase Hinge Binding (ATP Pocket) Morpholine->Kinase Piperazine Piperazine Core (Basic Center & H-Bonding) Phenyl->Piperazine Core Scaffold R_Group Distal Substituent (R) (Selectivity & Potency Tuning) Piperazine->R_Group Derivatization Site (Amide/Sulfonamide) MDR P-gp Modulation (MDR Reversal) Piperazine->MDR

Figure 1: Pharmacophore dissection of morpholine-substituted phenylpiperazines highlighting the functional role of each moiety in oncological efficacy.

Mechanisms of Action[1][2]

Research indicates these compounds function as multi-target agents . While early iterations targeted GPCRs, recent derivatives have been optimized for kinase inhibition and DNA interaction.

Primary Targets
  • VEGFR-2 Inhibition: The morpholine oxygen mimics the interaction of ATP's adenine ring, forming hydrogen bonds with Cys919 in the VEGFR-2 hinge region. This suppresses angiogenesis in colorectal and breast cancer models [1].

  • EGFR & PI3K Modulation: Similar to Gefitinib, the morpholine moiety enhances binding affinity to the ATP-binding pocket of EGFR, blocking downstream signaling (Ras/MAPK/Akt) essential for proliferation [2].

  • Topoisomerase II Inhibition: Phenylpiperazine derivatives of 1,2-benzothiazine have shown capability to stabilize the DNA-Topo II cleavable complex, leading to double-strand breaks and apoptosis [3].

Pathway Inhibition Diagram

Mechanism_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR-2) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K MAPK RAS / MAPK Receptor->MAPK Angiogenesis Angiogenesis Suppression Receptor->Angiogenesis VEGF Signaling Drug Morpholine-Phenylpiperazine Inhibitor Drug->Receptor Competitive Inhibition (ATP Pocket) TopoII Topoisomerase II Drug->TopoII Stabilization of Cleavable Complex DNA DNA Replication PI3K->DNA MAPK->DNA Apoptosis Apoptosis (Mitochondrial Pathway) DNA->Apoptosis Damage Response TopoII->DNA Unwinding

Figure 2: Dual mechanism of action showing kinase inhibition (cytoplasmic) and Topoisomerase II interference (nuclear).

Experimental Framework

To ensure scientific integrity, the following protocols are standardized based on recent literature. These workflows validate the synthesis and biological activity of the scaffold.[1]

Synthetic Protocol: The "Linker-Grow" Strategy

This modular approach allows for the rapid generation of derivative libraries.

Step-by-Step Methodology:

  • Nucleophilic Substitution (Precursor Synthesis):

    • Reactant: 1-chloro-4-nitrobenzene (1.0 eq).

    • Reagent: Morpholine (1.2 eq), K₂CO₃ (2.0 eq) in DMF.

    • Condition: Reflux at 120°C for 6–8h.

    • Product: 1-morpholino-4-nitrobenzene.

  • Reduction:

    • Method: Hydrogenation using 10% Pd/C in MeOH/EtOAc (1:1) under H₂ atmosphere (40 psi) for 4h.

    • Product: 4-morpholinoaniline.[2]

  • Piperazine Cyclization (The Critical Step):

    • React 4-morpholinoaniline with bis(2-chloroethyl)amine hydrochloride in refluxing n-butanol for 24h.

    • Purification: Column chromatography (CHCl₃:MeOH).

    • Yield: Typically 60–75%.

  • Derivatization (Library Generation):

    • Acylation of the distal piperazine nitrogen using various benzoyl chlorides or sulfonyl chlorides to introduce the "R-Group" (See Figure 1).

Biological Evaluation: Validated Assays
A. Cytotoxicity Screening (MTT Assay)
  • Objective: Determine IC₅₀ values against cancer lines (e.g., MCF-7, A549) vs. normal fibroblasts (WI-38).

  • Protocol:

    • Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

    • Treat with graded concentrations of the compound (0.1–100 µM) for 48h.

    • Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.

    • Dissolve formazan crystals in DMSO (150 µL).

    • Measure absorbance at 570 nm.

  • Data Output: Plot dose-response curves to calculate IC₅₀.

B. Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm G1/S or G2/M phase arrest.

  • Protocol:

    • Treat cells with IC₅₀ concentration for 24h.

    • Fix cells in 70% ice-cold ethanol overnight.

    • Stain with Propidium Iodide (PI) (50 µg/mL) and RNase A.

    • Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

Quantitative Data Summary

The table below summarizes the potency of key morpholine-phenylpiperazine derivatives reported in recent literature.

Compound IDCore ScaffoldTarget MechanismIC₅₀ (MCF-7 Breast)IC₅₀ (A549 Lung)Reference
AK-3 Quinazoline-MorpholineG1 Arrest / Apoptosis6.44 ± 0.29 µM10.38 ± 0.27 µM[4]
5h Benzimidazole-OxadiazoleVEGFR-2 Inhibition3.10 ± 0.98 µMN/A[1]
BS230 1,2-BenzothiazineTopoisomerase II< 1.0 µMN/A[3]
Comp 9 CyanoacrylamideTubulin/Apoptosis20.0 ± 1.6 µM36.4 ± 4.4 µM[5]

Note: Lower IC₅₀ indicates higher potency. "N/A" denotes data not available in the specific study.

References

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Source: PubMed Central (PMC). URL:[Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Source: MDPI Molecules. URL:[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI International Journal of Molecular Sciences. URL:[Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines. Source: Royal Society of Chemistry / NIH. URL:[Link]

  • Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents. Source: ACS Omega. URL:[Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. Source: ACS Omega. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Piperazin-1-ylphenyl)morpholine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(4-piperazin-1-ylphenyl)morpholine scaffold represents a significant structural motif in medicinal chemistry and drug discovery. The inherent properties of the piperazine and morpholine rings, such as their ability to improve aqueous solubility and metabolic stability, make this compound and its derivatives attractive candidates for the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3] This application note provides a comprehensive guide for the synthesis of this compound utilizing a sequential, two-step Buchwald-Hartwig amination strategy. This approach allows for the controlled and efficient construction of the target molecule, making it amenable to both small-scale synthesis and larger-scale production.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. The initial step involves a mono-amination of a 1,4-dihalobenzene with piperazine to form the key intermediate, 1-(4-bromophenyl)piperazine. This is followed by a second Buchwald-Hartwig amination coupling this intermediate with morpholine to yield the final product.

G A 1-Bromo-4-iodobenzene + Piperazine B Step 1: Buchwald-Hartwig Amination A->B Pd Catalyst, Ligand, Base C 1-(4-Bromophenyl)piperazine B->C E Step 2: Buchwald-Hartwig Amination C->E Pd Catalyst, Ligand, Base D Morpholine D->E F This compound E->F

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1-(4-Bromophenyl)piperazine

This protocol details the mono-arylation of piperazine with 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond in the Buchwald-Hartwig amination allows for the selective formation of the mono-substituted product.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Bromo-4-iodobenzene98%Commercially Available
Piperazine99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially Available
Xantphos98%Commercially Available
Sodium tert-butoxide (NaOt-Bu)97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated brine solutionPrepared in-house
Anhydrous sodium sulfateCommercially Available
Silica gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with argon three times.

  • Addition of Reactants: Under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol) and piperazine (1.2 mmol) to the flask, followed by the addition of anhydrous toluene (5 mL).

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated brine solution (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenyl)piperazine as a solid.

Part 2: Synthesis of this compound

This protocol describes the final coupling step between 1-(4-bromophenyl)piperazine and morpholine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Bromophenyl)piperazineAs synthesized in Part 1
Morpholine99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)98%Commercially Available
Sodium tert-butoxide (NaOt-Bu)97%Commercially Available
DioxaneAnhydrousCommercially Available
Diethyl etherACS GradeCommercially Available
Saturated brine solutionPrepared in-house
Anhydrous magnesium sulfateCommercially Available
Silica gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: In a glovebox or under an argon atmosphere, a Schlenk flask is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: 1-(4-Bromophenyl)piperazine (1.0 mmol) and morpholine (1.2 mmol) are added to the flask, followed by the addition of anhydrous dioxane (5 mL).

  • Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and saturated brine solution (15 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The resulting crude material is purified by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., dichloromethane/methanol gradient) to yield this compound.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange and Deprotonation: The amine coordinates to the Pd(II) center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Ligand Exchange & Deprotonation C->D + HNR'R'', Base E Ar-Pd(II)(NR'R'')L_n D->E - Base-H⁺X⁻ F Reductive Elimination E->F F->A Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos or XPhos) is crucial for promoting the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[1] These ligands stabilize the palladium center and facilitate the desired bond formation.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Characterization Data

Expected Characterization for this compound:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
¹H NMR (400 MHz, CDCl₃)Estimated δ (ppm): 6.8-7.2 (m, 4H, Ar-H), 3.8-3.9 (t, 4H, morpholine -OCH₂), 3.1-3.3 (m, 8H, piperazine -NCH₂), 2.9-3.1 (t, 4H, morpholine -NCH₂)
¹³C NMR (100 MHz, CDCl₃)Estimated δ (ppm): 140-150 (Ar-C), 115-125 (Ar-CH), 65-70 (morpholine -OCH₂), 45-55 (piperazine -NCH₂), 40-50 (morpholine -NCH₂)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₂₂N₃O⁺: 248.1757; found: 248.17xx

Note: The provided NMR data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Insufficiently strong baseUse a freshly opened bottle of sodium tert-butoxide.
Formation of side products Reaction temperature too highOptimize the reaction temperature, starting with a lower temperature and gradually increasing.
Incorrect stoichiometryCarefully control the stoichiometry of the reactants, particularly the amine.
Difficulty in purification Co-elution of starting materials or byproductsEmploy a different solvent system for column chromatography or consider recrystallization.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Method for synthesis of chiral n-arylpiperazines - Google Patents. (n.d.).
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved February 13, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Explorative study of the sequential Buchwald-Hartwig amination/Pd-catalyzed carbonylative cyclization leading to DBDAPs. a - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (n.d.). Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 13, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Synthesis 4-Piperoilmorpholine from Piperine - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • N-(4-Morpholinophenyl)-7-(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-carboxamide - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • 4-[(4-Phenyl-1-piperazinyl)carbonyl]morpholine - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved February 13, 2026, from [Link]

  • methanone - Optional[13C NMR]. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (n.d.). Retrieved February 13, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PMC - PubMed Central. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Optimization of Reaction Conditions for the N-Arylation of Piperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Aryl Piperazines in Modern Drug Discovery

The N-aryl piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] This structural unit is integral to numerous FDA-approved drugs targeting a spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2] The unique physicochemical properties of the piperazine ring, such as its ability to improve aqueous solubility and its capacity to act as a versatile scaffold for introducing diverse substituents, make it a highly valuable component in drug design.[3]

The synthesis of N-aryl piperazines is predominantly achieved through transition metal-catalyzed cross-coupling reactions, most notably the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4] The optimization of these reactions is critical for achieving high yields, minimizing impurities, and ensuring the economic viability of synthetic routes in both academic research and industrial drug development. This guide provides a comprehensive overview of the key parameters influencing the N-arylation of piperazine, detailed experimental protocols, and troubleshooting strategies to empower researchers in this vital area of synthetic chemistry.

Core Principles of N-Arylation: A Comparative Overview

The two primary catalytic systems for N-arylation of piperazine, the Buchwald-Hartwig amination and the Ullmann condensation, operate via distinct mechanisms and present different advantages and challenges.

The Buchwald-Hartwig Amination is a powerful and versatile method for C-N bond formation, utilizing a palladium catalyst.[5] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. The reaction's success is highly dependent on the careful selection of a phosphine ligand, which plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2]

The Ullmann Condensation , a classical method for C-N bond formation, employs a copper catalyst.[6] While traditionally requiring harsh reaction conditions such as high temperatures, modern advancements have introduced ligand-accelerated protocols that allow for milder conditions.[7] The Ullmann reaction is often a more cost-effective alternative to palladium-catalyzed methods, a significant consideration for large-scale synthesis.[8]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligands Bulky, electron-rich phosphinesDiamines, amino acids (e.g., L-proline)
Temperature Typically 80-120 °CTraditionally >150 °C, modern protocols 100-160 °C
Substrate Scope Very broad, including aryl chloridesTraditionally aryl iodides and bromides
Functional Group Tolerance Generally highCan be more limited in traditional protocols
Key Advantage High reactivity and broad scopeCost-effectiveness of the catalyst

Key Parameters for Optimization: A Mechanistic Perspective

The successful N-arylation of piperazine hinges on the interplay of several critical reaction parameters. Understanding the role of each component is essential for rational reaction design and optimization.

The Catalyst System: Palladium vs. Copper

The choice between a palladium or copper catalyst is the primary decision point. Palladium catalysts, often used as pre-catalysts for ease of handling, are generally more reactive, especially for less reactive aryl chlorides.[9] Copper catalysts, while less expensive, may require higher temperatures and are often more sensitive to the choice of ligand and solvent.[7]

The Ligand: The Key to Reactivity and Selectivity

In Buchwald-Hartwig amination , the ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[5] The choice of ligand can significantly impact reaction rates and yields. For instance, RuPhos has been shown to be highly effective for the arylation of piperazines with challenging aryl chlorides.[9]

For the Ullmann condensation , ligands such as L-proline and 1,10-phenanthroline have been instrumental in modernizing the reaction by enabling lower reaction temperatures and improving yields.[7] These ligands chelate to the copper center, increasing its solubility and reactivity.

The Base: Deprotonation and Catalyst Regeneration

The base plays a dual role in these reactions: it deprotonates the piperazine nitrogen to form the active nucleophile and facilitates the regeneration of the active catalyst.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base in Buchwald-Hartwig reactions, often leading to high reaction rates.[10] However, its high basicity can be incompatible with sensitive functional groups.

  • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives that offer better functional group tolerance, though they may require higher reaction temperatures or longer reaction times.[7]

The Solvent: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and catalytic species at the reaction temperature. Anhydrous and deoxygenated solvents are crucial for reproducibility, as water and oxygen can deactivate the catalyst.[11]

  • Aprotic Polar Solvents: Toluene, dioxane, and DMF are commonly used solvents. Toluene is often favored in Buchwald-Hartwig reactions, while higher-boiling solvents like DMF or DMSO are frequently employed in Ullmann condensations.[7][11]

Temperature and Reaction Time

These parameters are highly dependent on the specific substrates and catalytic system. Reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.

Experimental Workflows and Protocols

Workflow for Reaction Optimization

A systematic approach to optimizing the N-arylation of piperazine is crucial for achieving the desired outcome efficiently.

Caption: A logical workflow for the optimization of N-arylation of piperazine.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol provides a general method for the mono-N-arylation of piperazine using a Boc protecting group to prevent di-arylation.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous toluene

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.[12]

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.[12]

  • Add anhydrous toluene via syringe.[12]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[12]

Protocol 2: General Procedure for Ullmann N-Arylation of Piperazine

This protocol describes a modern, ligand-assisted Ullmann condensation.

Materials:

  • Piperazine (2.0 equiv)

  • Aryl halide (typically iodide or bromide, 1.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO or DMF

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add piperazine, the aryl halide, CuI, the ligand, and the base.[7]

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-160 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles and Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc Piperazine PdII_amine_complex [L-Pd(II)(Ar)(Piperazine)]+X- Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex L-Pd(II)(Ar)(Piperazinyl) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Product N-Aryl-Piperazine RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

In the Buchwald-Hartwig cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide.[5] The resulting Pd(II) complex coordinates with the piperazine, which is then deprotonated by the base to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5]

Ullmann_Condensation_Cycle CuI L-Cu(I)-X Amine_coord Amine Coordination CuI->Amine_coord Piperazine, Base CuI_amine L-Cu(I)-Piperazinyl Amine_coord->CuI_amine OxAdd Oxidative Addition CuI_amine->OxAdd Ar-X CuIII_complex L-Cu(III)(Ar)(Piperazinyl)(X) OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI Product N-Aryl-Piperazine RedElim->Product

Caption: A proposed catalytic cycle for the Ullmann condensation.

The mechanism of the Ullmann condensation is more debated, but a commonly proposed cycle involves the formation of a copper(I)-amido species.[13] This intermediate then undergoes oxidative addition with the aryl halide to form a Cu(III) complex, which subsequently undergoes reductive elimination to yield the N-aryl piperazine and regenerate the active copper(I) catalyst.[13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate ligand/base/solvent combination- Insufficient temperature- Use a fresh batch of catalyst and ensure inert atmosphere.- Screen a matrix of ligands, bases, and solvents.- Incrementally increase the reaction temperature.
Di-arylation of Piperazine - High reactivity of mono-arylated product- Excess aryl halide- Use a protecting group (e.g., Boc) on one nitrogen.- Use a stoichiometric excess of piperazine.
Hydrodehalogenation of Aryl Halide - Competing side reaction, especially with primary amines and some ligands.- Change the ligand to one less prone to β-hydride elimination.- Optimize the base and temperature.
Incomplete Conversion - Catalyst deactivation- Insufficient reaction time- Increase catalyst loading.- Extend the reaction time, monitoring by TLC/LC-MS.

Safety Considerations

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[1][5] For larger-scale reactions, the rate of addition of reagents should be controlled, and adequate cooling should be available.

  • Pyrophoric Reagents: While not always used, some strong bases like tert-butyllithium are pyrophoric and require careful handling under an inert atmosphere.[14][15]

  • Catalyst Handling: Palladium and copper catalysts, especially in powdered form, should be handled in a well-ventilated fume hood to avoid inhalation.

  • Waste Disposal: Heavy metal waste from these reactions should be disposed of according to institutional and local regulations.[16] Specific protocols for quenching and disposing of palladium and copper waste should be followed.[17]

Conclusion

The N-arylation of piperazine is a fundamental transformation in modern organic synthesis, with wide-ranging applications in drug discovery and development. A thorough understanding of the underlying principles of the Buchwald-Hartwig amination and Ullmann condensation, coupled with a systematic approach to reaction optimization, is key to success. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of N-aryl piperazine derivatives, paving the way for the discovery of new and improved therapeutics.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025).
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009, February 26).
  • Buchwald–Hartwig amin
  • BenchChem. (n.d.). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Mishra, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.
  • Ullmann Reaction. (n.d.). BYJU'S.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275.
  • Federsel, H.-J., & Brough, P. A. (2010). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 6, 10.
  • BenchChem. (2025).
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272-5275.
  • Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (2021). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 25(4), 896-903.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Royal Society of Chemistry.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). Royal Society of Chemistry.
  • Safety considerations of copper nanoparticles as food and feed additives. (n.d.).
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025, August 7).
  • COPPER CATALYSIS IN ORGANIC REACTIONS. (n.d.). Government General Degree College, Kalna I.
  • Ullmann condens
  • Fiasella, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484.
  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (2025, August 6).
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (n.d.). Scientia Iranica.
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine | Request PDF. (2025, August 9).
  • Ullmann Reaction Questions. (2011, July 10). Sciencemadness Discussion Board.
  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.).
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI.
  • Mishra, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.
  • Synthesis of Copper Nanoparticles Stabilized with Organic Ligands and Their Antimicrobial Properties. (2021, August 25). MDPI.
  • (PDF)
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 7).
  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021, January 15). Royal Society of Chemistry.
  • Method for recycling palladium from organic waste liquid. (n.d.).
  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Royal Society of Chemistry.
  • Copper catalysis in organic synthesis. (2015, November 19).
  • From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. (n.d.).
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in w
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).
  • Method for recovering palladium from waste palladium-carbon catalyst and incinerator system. (n.d.).
  • Synthesis of substituted N-heterocycles by N-aryl

Sources

Technical Guide: Boc-Protection and Deprotection of 4-(4-Piperazin-1-ylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This technical guide details the protocol for the chemoselective tert-butoxycarbonyl (Boc) protection of the distal secondary amine in 4-(4-Piperazin-1-ylphenyl)morpholine, followed by its controlled deprotection.

Target Molecule: this compound CAS Registry Number: 83783-69-1 (Precursor: 1-(4-Morpholinophenyl)piperazine)

Chemical Logic and Selectivity

The substrate contains three nitrogen atoms with distinct electronic environments:

  • Morpholine Nitrogen (N4'): A tertiary aliphatic amine involved in the morpholine ring. It is sterically hindered and electronically deactivated by the attached phenyl ring (aniline-like character).

  • Proximal Piperazine Nitrogen (N1): A tertiary aniline-like nitrogen attached directly to the phenyl ring. Its lone pair is delocalized into the aromatic system, rendering it non-nucleophilic towards Boc anhydride (

    
    ).
    
  • Distal Piperazine Nitrogen (N4): A secondary aliphatic amine. It retains high nucleophilicity (

    
    ) and is the sole site of reaction under standard conditions.
    

Key Advantage: The significant difference in nucleophilicity between the distal secondary amine and the two proximal aniline-like nitrogens allows for high-yielding chemoselective protection without the need for transient blocking groups.

Protocol A: Boc-Protection[1][2]

Materials & Reagents
ReagentEquiv.[1]Role
1-(4-Morpholinophenyl)piperazine 1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1 - 1.2Protecting Group Source
Triethylamine (TEA) 1.5 - 2.0Base (Proton Scavenger)
Dichloromethane (DCM) SolventReaction Medium (0.1 M - 0.2 M)
DMAP (Optional) 0.05Catalyst (only if reaction is sluggish)
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Morpholinophenyl)piperazine (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add Triethylamine (1.5 eq) to the solution.

    • Note: If the starting material is a hydrochloride salt, increase TEA to 2.5 eq to ensure the free base is generated.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This controls the exotherm and enhances selectivity, although the risk of side reactions is low.

  • Boc Addition: Dissolve

    
      (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10–15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) . Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (typically 5% MeOH in DCM) or LC-MS. The product will be less polar than the starting material.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with Water (2x), Saturated

      
        (1x), and Brine  (1x).
      
    • Critical Step: Avoid acidic washes (e.g., 1M HCl) at this stage, as the morpholine/aniline nitrogens can protonate, extracting the product into the aqueous layer.

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient).

Workflow Diagram

BocProtection Start Start: Dissolve Substrate in DCM AddBase Add TEA (1.5 eq) Cool to 0°C Start->AddBase AddBoc Add Boc2O (1.1 eq) Dropwise AddBase->AddBoc React Warm to RT Stir 2-4 Hours AddBoc->React Check QC: TLC/LC-MS Complete? React->Check Check->React No (Add 0.1 eq Boc2O) Workup Wash: H2O, NaHCO3, Brine Dry: Na2SO4 Check->Workup Yes Finish Concentrate Yield: N-Boc Intermediate Workup->Finish

Caption: Workflow for the chemoselective Boc-protection of the distal piperazine nitrogen.

Protocol B: Boc-Deprotection

Deprotection can be performed to yield either the Free Base or a Salt (HCl/TFA) . The salt form is recommended for long-term storage due to the oxidation sensitivity of the electron-rich phenylenediamine core.

Method 1: Acidic Cleavage (HCl/Dioxane) - Recommended for Storage

Produces the hydrochloride salt.

  • Dissolution: Dissolve the N-Boc intermediate (1.0 eq) in DCM or 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0 °C or RT.

  • Reaction: Stir at room temperature for 1–3 hours .

    • Observation: A white to off-white precipitate (the HCl salt) usually forms.

  • Isolation:

    • Dilute with Diethyl Ether (

      
      )  to maximize precipitation.
      
    • Filter the solid under nitrogen/argon.

    • Wash the filter cake with

      
       and dry under vacuum.
      
Method 2: Acidic Cleavage (TFA/DCM) - Recommended for Immediate Use

Produces the trifluoroacetate salt, which can be free-based.

  • Dissolution: Dissolve the N-Boc intermediate in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (20–50% v/v final concentration).

    • Scavengers: Usually not required unless the molecule contains highly sensitive alkyl groups (e.g., tert-butyl ethers), but triisopropylsilane (TIPS) can be added (2.5%) if oxidation is observed.

  • Reaction: Stir at room temperature for 1–2 hours . Monitor by LC-MS (disappearance of +100 mass or Boc peak).

  • Workup (Free Base):

    • Concentrate the mixture to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Wash carefully with Saturated

      
        or 1M NaOH  until the aqueous pH is >10.
      
    • Dry organic layer (

      
      ) and concentrate.[2]
      
Reaction Mechanism & Pathway

DeprotectionMechanism Substrate N-Boc Piperazine (Lipophilic) Protonation Protonation of Carbamate Oxygen Substrate->Protonation H+ (TFA/HCl) Cleavage Loss of t-Butyl Cation (Rate Limiting) Protonation->Cleavage - tBu+ Decarboxylation Loss of CO2 Cleavage->Decarboxylation Unstable Carbamic Acid Product Free Amine Salt (Hydrophilic) Decarboxylation->Product

Caption: Mechanistic pathway for acid-mediated Boc deprotection.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Incomplete Reaction (Protection) Steric bulk or wet solventEnsure DCM is anhydrous. Add 5 mol% DMAP as a nucleophilic catalyst.
Product Coloration (Brown/Black) Oxidation of the phenylenediamine corePerform reactions under

or Ar atmosphere. Use fresh reagents. Store product in the dark at -20 °C.
Solubility Issues (Deprotection) Salt formation causing precipitationIf the salt gums up, add a small amount of Methanol (MeOH) to solubilize, then precipitate with Ether.
Low Yield (Workup) Product loss to aqueous layerThe deprotected amine is somewhat polar. When free-basing, salt the aqueous layer with NaCl and perform multiple extractions with DCM/Isopropanol (3:1).
Safety & Handling
  • Oxidation Sensitivity: The N-phenyl-morpholine/piperazine scaffold is electron-rich. While stable in solid form, solutions can oxidize (darken) upon prolonged air exposure.

  • Reagent Hazards: TFA is corrosive and volatile; handle in a fume hood.

    
     is flammable and generates 
    
    
    
    upon decomposition; vent reaction vessels properly.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved from

  • University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from

Sources

Application Notes and Protocols for the Reductive Amination of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability of its two nitrogen atoms to serve as hydrogen bond acceptors and modulate aqueous solubility, make it a valuable component in drug design.[1] Functionalization of the piperazine nitrogens, particularly through N-alkylation, is a critical strategy for tuning the pharmacological and pharmacokinetic profiles of drug candidates.[2][3] Reductive amination stands out as one of the most robust and versatile methods for achieving this transformation, offering a controlled and efficient route to secondary and tertiary amines while avoiding the over-alkylation issues common with direct alkylation methods.[4][5] This guide provides an in-depth exploration of reductive amination protocols tailored for the functionalization of the piperazine nitrogen, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Piperazine Functionalization

The piperazine ring is a cornerstone in the development of therapeutics targeting a wide array of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] The ability to precisely modify the substituents on one or both of the piperazine nitrogens allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. Reductive amination provides a powerful tool for this purpose, enabling the introduction of diverse alkyl and aryl groups.[2][3]

This two-step, often one-pot, process involves the initial reaction of a piperazine nitrogen with an aldehyde or a ketone to form an iminium ion intermediate.[2][6] This intermediate is then reduced by a selective hydride agent to yield the N-functionalized piperazine.[2][6] The elegance of this method lies in its efficiency and high functional group tolerance.[7][8]

The Mechanism of Reductive Amination with a Secondary Amine

The reductive amination of a secondary amine like piperazine with a carbonyl compound proceeds through the formation of an iminium ion, which is subsequently reduced.

Step 1: Iminium Ion Formation The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to form a resonance-stabilized iminium ion. This step is often catalyzed by mild acid.[2][4]

Step 2: Reduction of the Iminium Ion A hydride-based reducing agent then attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.[2][4] A key requirement is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[5][7]

Reductive_Amination_Mechanism Piperazine Piperazine (Secondary Amine) Iminium Iminium Ion Intermediate Piperazine->Iminium + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product N-Functionalized Piperazine Iminium->Product + [H⁻] Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product

Figure 1: General mechanism of reductive amination with a secondary amine.

Key Reagents and Protocols

The success of a reductive amination reaction hinges on the appropriate choice of reducing agent, solvent, and reaction conditions. Several protocols have been developed, each with its own advantages and substrate scope.

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Workhorse Reagent

Sodium triacetoxyborohydride (STAB) is arguably the most widely used and versatile reducing agent for reductive amination.[8][9] Its popularity stems from its mild nature, excellent chemoselectivity for iminium ions over aldehydes and ketones, and its effectiveness under slightly acidic conditions which favor iminium ion formation.[4][8] The steric and electron-withdrawing effects of the acetoxy groups attenuate the reactivity of the borohydride, preventing the reduction of the starting carbonyl.[8]

Advantages:

  • High selectivity, minimizing reduction of the starting carbonyl.[7][8]

  • Can be used in a one-pot procedure.[8]

  • Tolerates a wide range of functional groups.[7][8]

  • Generally provides higher yields and fewer byproducts compared to other methods.[7]

Considerations:

  • Water-sensitive; reactions are typically run under anhydrous conditions.[9]

  • Commonly used in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7][9]

Experimental Protocol (General):

  • To a stirred solution of mono-N-Boc-piperazine (1.0 equiv.) and the desired aldehyde or ketone (1.1-1.2 equiv.) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, particularly for ketones).[7][10]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[2]

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.[2]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[10]

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - The Classic Choice

Sodium cyanoborohydride was one of the first widely adopted selective reducing agents for this transformation.[5] It is particularly effective at a pH range of 6-8, where the more basic iminium ion is protonated and reduced faster than the carbonyl compound.[7]

Advantages:

  • Stable in aqueous and alcoholic solvents like methanol, which can aid in imine formation.[7][9]

  • Effective for a broad range of substrates.

Considerations:

  • Highly toxic due to the potential release of hydrogen cyanide gas upon acidification. Extreme caution and a well-ventilated fume hood are mandatory.[11]

  • Waste disposal requires special procedures.

Experimental Protocol (General):

  • Dissolve the piperazine derivative (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in methanol.

  • Adjust the pH of the solution to 6-7 using glacial acetic acid.

  • Add sodium cyanoborohydride (1.2 equiv.) to the solution.

  • Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by adjusting the pH to >8 with a basic aqueous solution.

  • Remove the methanol under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to provide the crude product for further purification.

Protocol 3: Titanium(IV) Isopropoxide [Ti(O-i-Pr)₄] Mediated Reductive Amination

For less reactive ketones or amines, the addition of a Lewis acid such as titanium(IV) isopropoxide can significantly improve reaction efficiency.[9][12] Ti(O-i-Pr)₄ acts as both a Lewis acid to activate the carbonyl group and a dehydrating agent to drive the formation of the iminium ion.[13]

Advantages:

  • Enhances reactivity for sterically hindered or electronically deactivated substrates.[9]

  • Can be used with milder reducing agents like sodium borohydride (NaBH₄), as the imine formation is driven to completion before the addition of the reductant.[13]

Considerations:

  • Requires strictly anhydrous conditions as Ti(O-i-Pr)₄ readily hydrolyzes.

  • The workup can be more complex due to the formation of titanium dioxide byproducts.

Experimental Protocol (General):

  • To a solution of the piperazine derivative (1.0 equiv.) and the ketone (1.0 equiv.) in anhydrous ethanol, add titanium(IV) isopropoxide (2.0 equiv.).[14]

  • Stir the mixture at room temperature for 8-10 hours under an inert atmosphere (e.g., argon or nitrogen).[14]

  • Add sodium borohydride (1.5 equiv.) and continue to stir for an additional 7-8 hours.[14]

  • Quench the reaction by pouring it into an aqueous ammonia solution.[14]

  • Filter the resulting inorganic precipitate and wash thoroughly with an organic solvent like DCM.

  • Perform a standard aqueous workup and extraction to isolate the product.

Comparative Overview of Reducing Agents

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[7][9]Mild, highly selective, high yielding, broad functional group tolerance.[7][8]Moisture sensitive, requires anhydrous conditions.[9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[9]Water-tolerant, effective in protic solvents.[9]Highly toxic, requires careful pH control and handling.[11]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[9]Inexpensive, readily available.Can reduce aldehydes and ketones, typically added after imine formation is complete.[5][9]
Titanium(IV) Isopropoxide / NaBH₄ Ethanol, THF[13][14]Excellent for less reactive substrates, drives imine formation.[9][13]Strict anhydrous conditions required, complex workup.[13]

Experimental Workflow and Purification

A successful reductive amination requires careful planning and execution, from reaction setup to product purification.

Workflow Start Start: Reagent Preparation Setup Reaction Setup (Piperazine + Carbonyl in Solvent) Start->Setup Imine Iminium Formation (Stir at RT, add catalyst if needed) Setup->Imine Reduction Reduction (Add Reducing Agent) Imine->Reduction Monitor Reaction Monitoring (TLC / LC-MS) Reduction->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End: Pure N-Functionalized Piperazine Analyze->End

Figure 2: A typical experimental workflow for reductive amination.

Purification Considerations: Purification of the resulting N-functionalized piperazine is crucial to remove unreacted starting materials, the spent reducing agent, and any side products.

  • Extraction: A standard aqueous workup is typically sufficient to remove the boron or titanium salts. The basic nature of the product often requires extraction from a basified aqueous layer.

  • Chromatography: Silica gel column chromatography is the most common method for purifying the final product. The choice of eluent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) should be optimized using Thin Layer Chromatography (TLC).[15]

  • Crystallization/Salt Formation: For crystalline solids, recrystallization can be an effective purification technique. Alternatively, forming a salt (e.g., hydrochloride or diacetate) can facilitate purification through precipitation.[15][16]

Conclusion

Reductive amination is an indispensable method for the functionalization of the piperazine scaffold in drug discovery and development. By understanding the underlying mechanism and the nuances of different protocols, researchers can effectively synthesize libraries of N-substituted piperazines for biological evaluation. The choice between reagents like the mild and selective sodium triacetoxyborohydride, the classic sodium cyanoborohydride, or Lewis acid-promoted systems depends on the specific substrates and the desired reaction scale. With careful execution and purification, these protocols provide reliable and efficient access to a vast chemical space of novel piperazine derivatives.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel One-Pot Reductive Amination of Aldehydes and Ketones with Lithium Perchlorate and Zirconium Borohydride—Piperazine Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine.... Retrieved from [Link]

  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Bentham Science. (n.d.). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Designer-Drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. Retrieved from [Link]

  • The Organic Division. (n.d.). Titanium Isopropoxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • The Hive. (2002, October 4). Titanium(IV)isopropoxide reductive amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • National Institutes of Health. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Remediation for 4-(4-Piperazin-1-ylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Palladium from Amine-Rich API Intermediates Case ID: PD-REM-4PPM Status: Active Guide

Executive Summary & Problem Context

The Challenge: Removing palladium (Pd) from 4-(4-Piperazin-1-ylphenyl)morpholine is chemically distinct from standard purification because of the "Chelation Competition" effect .

This molecule contains two potent Lewis basic sites:

  • The Piperazine Nitrogen (Secondary Amine): A strong sigma-donor capable of coordinating Pd(II).

  • The Morpholine Oxygen/Nitrogen: A bidentate-capable region.

Standard silica filtration often fails because the API itself acts as a ligand, solubilizing the Pd and pulling it through the filter. To reach pharma-grade limits (<10 ppm), you must introduce a scavenger or chelator with a binding constant (


) significantly higher than that of the piperazine-Pd complex.

Diagnostic & Scavenger Selection

Before initiating a cleanup protocol, identify the dominant Pd species. The oxidation state of the residual metal dictates the scavenger choice.

Scavenger Decision Matrix

Use the following logic to select the correct SiliaMetS® or functionalized resin.

ScavengerSelection Start Identify Pd Species Pd0 Pd(0) (Colloidal/Black) Start->Pd0 Pd2 Pd(II) (Soluble/Orange) Start->Pd2 Thiol SiliaMetS® Thiol (Universal/Robust) Pd0->Thiol Good Alternative TAAcOH SiliaMetS® TAAcOH (Chelating) Pd0->TAAcOH Best for Pd(0) Solvent Primary Solvent? Pd2->Solvent Solvent->Thiol DCM, THF, MeOH DMT SiliaMetS® DMT (High Affinity) Solvent->DMT If Thiol fails (Higher Kd)

Figure 1: Decision tree for selecting the optimal solid-supported scavenger based on oxidation state and solvent compatibility.

Comparative Efficiency Data

Based on kinetic profiling of secondary amine substrates (e.g., piperazine derivatives).

Scavenger TypeFunctional GroupTarget SpeciesRec. TempEst. Removal Efficiency*
SiliaMetS® Thiol PropylthiolPd(II), Pd(0)22-60°C85-95%
SiliaMetS® DMT DimercaptotriazinePd(II)60-80°C>99% (Best for difficult amines)
SiliaMetS® TAAcOH Triamine Tetraacetic AcidPd(0)22-40°C90-95%
Activated Carbon C-941 / CharcoalBulk PdRT60-80% (High yield loss risk)

*Efficiency data assumes 4-8 molar equivalents relative to residual metal.[1]

Protocol A: Solid-Supported Scavenging (Recommended)

This method is preferred for late-stage intermediates as it avoids aqueous extractions that might emulsify due to the morpholine/piperazine surfactant-like properties.

Reagents:

  • SiliaMetS® DMT (preferred for this substrate due to high affinity).

  • Solvent: THF or MeOH (Avoid DMF if possible; it stabilizes Pd colloids).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude this compound in THF (10-20 volumes).

  • Loading: Add SiliaMetS® DMT (5-10 wt% relative to the mass of the crude product, or 4 eq. relative to Pd content if known).

  • Digestion:

    • Heat the mixture to 60°C for 4–12 hours .

    • Note: Room temperature treatment is often insufficient for amine-coordinated Pd. Thermal energy is required to break the Piperazine-Pd bond.

  • Filtration:

    • Cool to room temperature.[2][3]

    • Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

    • Critical: If the filtrate is dark, colloidal Pd has passed through. Re-filter through activated carbon or a 0.22 µm membrane.

  • Analysis: Test filtrate via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol B: The N-Acetylcysteine (NAC) Wash

If solid scavengers are unavailable or too costly, a chemical wash using N-Acetylcysteine is highly effective for amine-containing drugs. NAC competes aggressively for Pd coordination.

Mechanism: NAC forms a water-soluble Pd-NAC complex that partitions into the aqueous phase, leaving the lipophilic piperazine product in the organic phase.

Step-by-Step Workflow:

  • Organic Prep: Dissolve crude product in 2-MeTHF or Ethyl Acetate .

  • NAC Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7-8 with dilute NaOH (deprotonating the carboxylic acid improves solubility).

  • Wash Cycle:

    • Add the NAC solution (0.5 volumes relative to organic phase) to the reactor.

    • Heat to 50°C and stir vigorously for 1-2 hours. Heating is mandatory to facilitate ligand exchange.

  • Separation:

    • Cool to RT.

    • Separate phases.[2][3] The Pd-NAC complex will turn the aqueous layer dark red/brown.

  • Polishing: Wash the organic layer with 5% NaHCO₃ to remove residual NAC, then Brine.

Troubleshooting & FAQs

Q: The filtrate is still black/grey after SiliaMetS treatment. Why?

A: You are dealing with Colloidal Pd(0) (nanoparticles), not soluble Pd(II).

  • Fix: Scavengers work by surface adsorption. If the nanoparticles are smaller than the silica pores, they pass through.

  • Action: Add Celite 545 to the reaction mixture during the heating phase. Filter through a tight packed bed of Celite + Activated Carbon. Alternatively, switch to SiliaMetS® TAAcOH , which is specific for Pd(0).

Q: Can I use standard Activated Carbon (Charcoal)?

A: Yes, but proceed with caution.

  • Risk: The phenyl-morpholine core is aromatic and planar. Activated carbon effectively adsorbs aromatic APIs, leading to yield losses of 10-20% . Functionalized silica (Protocol A) is more selective and preserves yield.

Q: My product precipitates during the scavenger step.

A: The piperazine moiety reduces solubility in non-polar solvents.

  • Fix: Switch solvent to 10% MeOH in DCM . This maintains solubility while allowing the scavenger to function. Avoid pure MeOH if using SiliaMetS® Thiol, as it can sometimes reduce scavenger stability over long heating cycles (though generally safe <50°C).

Q: How do I remove the final traces (<5 ppm)?

A: Crystallization is the final barrier. After scavenging, perform an anti-solvent crystallization.

  • Dissolve in minimal DCM .

  • Slowly add MTBE or Heptane .

  • The Pd impurities usually remain in the mother liquor while the piperazine/morpholine product crystallizes out.

Integrated Process Logic

IntegratedWorkflow Crude Crude Product (High Pd) Choice Choose Method Crude->Choice PathA Path A: Solid Scavenger (High Yield, High Cost) Choice->PathA PathB Path B: NAC Wash (Lower Cost, Extraction) Choice->PathB ProcessA Add SiliaMetS DMT Heat 60°C in THF PathA->ProcessA ProcessB Wash w/ Aq. NAC Heat 50°C PathB->ProcessB Filter Filter (0.45µm) ProcessA->Filter Sep Phase Separation ProcessB->Sep Cryst Crystallization (DCM/MTBE) Filter->Cryst Sep->Cryst Final Final API (<5 ppm Pd) Cryst->Final

Figure 2: Integrated workflow showing parallel remediation paths leading to final crystallization.

References

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers: Selection Guide & Application Notes." SiliCycle Application Note, 2023.

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198–205.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900.

  • Onyx Scientific. "Palladium Scavenging: From 1% to within ICH limits." Case Study: N-Acetyl Cysteine Washes.

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage Application Note AN154.

Sources

Separation of regioisomers in substituted phenyl-morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Phenyl-Morpholine Synthesis & Purification

Ticket ID: REGIO-PM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are encountering difficulties in separating regioisomers during the synthesis of substituted phenyl-morpholines. This scaffold presents two distinct regiochemical challenges:

  • Positional Isomerism on the Phenyl Ring: (e.g., ortho- vs. meta- vs. para-substitution) often arising from non-selective N-arylation or impure starting materials.

  • Morpholine Ring Substitution: (e.g., 2-phenyl vs. 3-phenyl morpholine) arising from cyclization mechanisms.

Because morpholines are secondary amines with high polarity and basicity, they streak on silica and often form "oils" rather than solids, complicating purification. This guide provides a self-validating workflow to resolve these isomers.

Module 1: Synthetic Troubleshooting (Root Cause Analysis)

Before attempting difficult separations, ensure your synthetic route is not generating unnecessary isomer mixtures.

Scenario A: N-Arylation (Buchwald-Hartwig)

Context: You are coupling morpholine with a substituted aryl halide.

  • The Issue: If using a di-substituted aryl halide (e.g., 3-bromo-toluene), benzyne mechanisms (via strong bases like NaOtBu) can lead to regioisomeric scrambling (cine-substitution).

  • The Fix: Switch to a base that does not promote benzyne formation.

    • Protocol Adjustment: Replace NaOtBu with Cs₂CO₃ or K₃PO₄ .

    • Ligand Selection: Use XantPhos or RuPhos . These bulky ligands facilitate reductive elimination over β-hydride elimination (which causes hydrodehalogenation side products) [1].

Scenario B: Cyclization (Amino-Alcohol Routes)

Context: Cyclizing diethanolamine derivatives to form the morpholine ring.

  • The Issue: 2-substituted vs. 3-substituted isomers often co-elute.

  • The Fix: Control the thermodynamics. 2-substituted morpholines are generally formed via kinetic control using sulfonyl-activated ring closures (e.g., tosyl-oxazetidines), whereas 3-substituted isomers often result from thermodynamic equilibration [2].

Module 2: Purification Protocols (The Fix)

If isomers are already present, standard flash chromatography is often insufficient due to the basic nitrogen interacting with acidic silanols.

Workflow 1: The "Oiling Out" Solution (Salt Formation)

Free-base phenyl-morpholines often exist as viscous oils that trap impurities. Converting them to crystalline hydrochloride salts is the most effective method for rejecting minor regioisomers.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in a minimal volume of dry diethyl ether or MTBE .

  • Acidification: Dropwise add 2M HCl in diethyl ether (anhydrous) at 0°C.

    • Critical Check: Do not use aqueous HCl; water will trap the oil.

  • Precipitation: A white solid should form immediately. If a gum forms ("oiling out"), heat the mixture to reflux and slowly add Isopropanol (IPA) until the gum dissolves.

  • Recrystallization: Cool slowly to room temperature, then to -20°C.

    • Selectivity: The para-isomer salt usually crystallizes first due to higher lattice symmetry compared to ortho or meta isomers [3].

Workflow 2: Chromatographic Separation (Stationary Phase Engineering)

When crystallization fails, you must use chromatography. Standard silica fails because the amine "tails."

Optimized Column Protocol:

  • Column Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes acidic sites.

  • Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate (3:1)

    
     (1:1).
    
    • Additive: Maintain 0.5% Et3N in the mobile phase throughout.

  • Advanced Stationary Phases:

    • If ortho/meta/para isomers co-elute on C18, switch to a Biphenyl or Phenyl-Hexyl column.

    • Mechanism:[1][2][3][4][5][6] These phases utilize

      
       interactions. The shape selectivity allows separation of planar (para) vs. twisted (ortho) isomers [4].
      

Module 3: Visualization & Logic Flow

The following diagram outlines the decision process for purifying your specific mixture.

PurificationLogic Start Crude Phenyl-Morpholine Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Yes Oil Viscous Oil/Gum StateCheck->Oil Yes TLC TLC Analysis (Pre-treated with Et3N) Solid->TLC Salt Convert to HCl Salt (Ether/HCl) Oil->Salt Cannot Chromatograph SepCheck Isomers Separable (Rf > 0.1)? TLC->SepCheck Flash Flash Chromatography (Silica + 1% Et3N) SepCheck->Flash Yes HPLC Prep HPLC (Phenyl-Hexyl Column) SepCheck->HPLC No (Co-elution) Cryst Recrystallization (IPA/EtOH) Salt->Cryst Cryst->Start Mother Liquor Recycle

Caption: Decision matrix for selecting between salt crystallization and chromatographic techniques based on physical state and TLC resolution.

Module 4: Analytical Data & Validation

When you have separated fractions, use this reference table to confirm regioisomer identity. Ortho isomers typically exhibit distinct retention behavior due to steric hindrance (the "Ortho Effect").

Table 1: Relative Retention Trends (Reverse Phase HPLC - Phenyl-Hexyl Column)

RegioisomerRelative Retention Time (RT)Mechanistic Explanation
Ortho-substituted Shortest (Elutes 1st)Steric bulk prevents flat adsorption to the phenyl-phase; reduced

interaction.
Meta-substituted IntermediatePartial planarity; moderate interaction.
Para-substituted Longest (Elutes Last)Maximum planarity allows strong

stacking with the stationary phase [5].

Frequently Asked Questions (FAQ)

Q: My product streaks on the TLC plate even with Et3N. What now? A: Switch the stationary phase to Alumina (Basic) . Silica is naturally acidic. Alternatively, use "Ammonia-saturated Methanol" (7N NH3 in MeOH) as the polar modifier in your DCM mobile phase (e.g., 95:5 DCM:MeOH-NH3).

Q: I am seeing "Hydrodehalogenation" (loss of Br/Cl) instead of coupling. A: This is a common Buchwald-Hartwig side reaction. It occurs when


-hydride elimination is faster than reductive elimination.
  • Troubleshoot: Lower the reaction temperature and switch to a more electron-rich ligand like tBuXPhos or BrettPhos to accelerate the coupling step [6].

Q: Can I separate enantiomers of 3-phenylmorpholine using these methods? A: No. The methods above separate regioisomers (structural isomers). Enantiomers require Chiral HPLC (e.g., Chiralpak IA/IB columns) or resolution via diastereomeric salt formation with tartaric acid.

References

  • BenchChem. (2025).[7] Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. BenchChem Technical Resources. Link

  • Nagy, P., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(9). Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Technical Library. Link

  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC). GTFCh Symposium. Link

  • McLaughlin, G., et al. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers.[8] Drug Testing and Analysis. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Technical Support Center: Catalyst Life-Cycle Management in N-Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed C-N Coupling

Introduction

Welcome to the Advanced Catalysis Support Center. If you are reading this, your Buchwald-Hartwig amination or related N-arylation has likely stalled, precipitated Pd-black, or failed to reach full conversion despite high catalyst loading.

In pharmaceutical process development, "catalyst poisoning" is often a catch-all diagnosis for reaction failure. However, true poisoning—the irreversible inactivation of the active metal center by impurities or substrates—must be chemically distinguished from product inhibition , catalyst instability , or induction periods .

This guide moves beyond basic "add more catalyst" advice. We utilize Reaction Progress Kinetic Analysis (RPKA) and mechanistic stress-testing to isolate the root cause of failure.

Module 1: The Diagnostic Workflow

Q: My reaction starts fast but stops at 60% conversion. Is my catalyst dead?

A: Not necessarily. A stall can indicate Catalyst Deactivation (Poisoning) OR Product Inhibition . Distinguishing these is critical because the solutions are diametrically opposite.

  • Scenario A (Poisoning/Deactivation): The active Pd species has degraded into an inactive form (e.g., Pd-black or a stable off-cycle complex).

  • Scenario B (Inhibition): The product (an aryl amine) or a byproduct (e.g., halide salt) is binding to the catalyst in equilibrium, slowing the rate.

The Self-Validating Protocol: The "Same Excess" Experiment

To diagnose this, do not just add more catalyst to the stalled pot. You must run a parallel experiment.

The Protocol:

  • Standard Run: Run your reaction with standard conditions: [Substrate]

    
     = 1.0 M.
    
  • Same Excess Run: Set up a new reaction where the initial concentrations mimic the Standard Run at 50% conversion.

    • [Substrate]

      
       = 0.5 M
      
    • [Product]

      
       = 0.5 M
      
    • [Catalyst]

      
       = Same loading as Standard Run (normalized to volume).
      
  • Analysis: Time-shift the data of the "Same Excess" run so its

    
     aligns with the time the Standard Run reached 50% conversion.
    

Interpretation:

  • Curves Overlay: The catalyst is robust .[1] The slowdown is purely kinetic (lower substrate concentration) or due to product inhibition. Poisoning is ruled out.

  • Curves Diverge (Standard Run is slower): The catalyst in the Standard Run has died over time. Confirmed Poisoning/Deactivation.

DiagnosticWorkflow Start Reaction Stalls < 100% Decision1 Perform 'Same Excess' Experiment (See Protocol) Start->Decision1 Result1 Do the Kinetic Curves Overlay? Decision1->Result1 OverlayYes YES: Curves Match Result1->OverlayYes Overlay OverlayNo NO: Standard Run Slower Result1->OverlayNo Divergence Conc1 Diagnosis: Product Inhibition or Equilibrium Issue OverlayYes->Conc1 Conc2 Diagnosis: Catalyst Death (Poisoning/Agglomeration) OverlayNo->Conc2 Action1 Action: Change Ligand Electronics (Reduce Product Binding) Conc1->Action1 Action2 Action: Screen for Poisons (See Module 2) Conc2->Action2

Figure 1: Diagnostic logic flow for distinguishing catalyst deactivation from kinetic inhibition using RPKA principles.

Module 2: Common Poisons & Mitigation

Q: I suspect my starting material contains a poison. How do I identify it?

A: In N-arylation, the most aggressive poisons are Sulfur (IV/VI) species, N-heterocycles (pyridines/imidazoles), and Iodide buildup.

1. The Heteroatom Trap (N-Heterocycles)

Mechanism: Substrates containing distal pyridines, imidazoles, or thiazoles act as competitive ligands. They bind to the Pd center, displacing the phosphine ligand and forming a stable, unreactive "off-cycle" resting state.

  • Visual Sign: Reaction mixture remains clear/homogeneous but conversion stops.

  • Solution:

    • Steric Bulk: Switch to bulky biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ). The sheer size of these ligands prevents the square-planar coordination of the interfering heterocycle while permitting the amine to react.

    • Precatalysts: Use oxidative addition complexes (e.g., Pd(OAc)2 is poor here; use G3-BrettPhos Precatalyst ). This ensures the active L-Pd(0) species is formed immediately, outcompeting the poison initially.

2. Sulfur Contamination

Mechanism: Trace thiols or thioethers (often carryover from previous synthetic steps involving Lawesson’s reagent or thiophenols) bind irreversibly to Pd. Even ppm levels of sulfur can kill mol% levels of Pd.

  • The "Spike" Stress Test: To confirm sulfur sensitivity, run a baseline reaction and a second reaction "spiked" with 1 mol% of the suspected contaminant (e.g., a thiol). If the spiked reaction dies immediately, your system is hypersensitive.

  • Mitigation:

    • Scavenging: Treat starting materials with Cu(I)Cl or Zn powder followed by filtration through Celite before adding the Pd catalyst.

    • Loading: Increase Pd loading (brute force), though this is rarely scalable.

3. The Iodide Effect

Mechanism: If you are coupling Aryl Iodides, the released Iodide anion (


) can bridge two Pd centers, forming inactive dimers 

.
  • Visual Sign: Reaction slows down significantly as conversion proceeds (rate is inversely proportional to [I-]).

  • Solution:

    • Switch to Aryl Bromides or Chlorides .

    • Use ligands that prevent dimerization (bulky monodentates).

Module 3: Visualizing the Poisoning Pathway

Understanding the competition between the productive cycle and the poisoning pathway is vital for ligand selection.

PoisonMechanism PdL L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)-Ar-X (Oxidative Addition) PdL->OxAdd Productive Path Dead L-Pd-Poison (Inactive/Off-Cycle) PdL->Dead Competitive Binding (Reversible or Irreversible) PdBlack Pd-Black (Agglomeration) PdL->PdBlack Ligand Dissociation ArX Ar-X Poison Heterocycle/Sulfur (Poison) Dead->PdL If Reversible (Requires Heat/Sterics)

Figure 2: Competitive pathways. Ideally, the ligand (L) sterics prevent the "Poison" path while facilitating the "Ar-X" path.

Module 4: Experimental Protocols

Protocol A: Kinetic Robustness Screen (The "Spike" Test)

Use this to validate reagent quality.

  • Prepare Stock Solution: Mix Ar-X, Amine, Base, and Internal Standard (e.g., dodecane) in solvent.

  • Split: Divide into 3 vials.

    • Vial A (Control): No additive.

    • Vial B (Metal Spike): Add 50 ppm Fe/Cu/Ni (common impurities).

    • Vial C (Heteroatom Spike): Add 1 mol% of a mimic of your substrate's heterocycle (e.g., pyridine).

  • React: Add Catalyst/Ligand to all simultaneously.

  • Monitor: Sample at

    
     and 
    
    
    
    .
  • Result: If Vial C conversion << Vial A, you have a specific heterocycle poisoning issue. Switch to BrettPhos or RuPhos .

Protocol B: Preventing Pd-Black Formation

Issue: Reaction turns black and precipitates metal.

VariableAdjustmentRationale
Ligand:Pd Ratio Increase to 1.2:1 or 2:1Excess ligand shifts equilibrium back to the active L-Pd species, preventing aggregation.
Temperature Lower to 60-80°CHigh T promotes ligand dissociation.
Solvent Degas thoroughly (Sparge Ar)

can oxidize phosphines to phosphine oxides (

), which cannot bind Pd, leading to Pd crash.
Concentration Increase [Pd]Counter-intuitively, higher concentration can sometimes stabilize clusters, but usually, better ligands are the key.

References

  • Reaction Progress Kinetic Analysis (RPKA): Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions." Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Ligand Design & Precatalysts: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Heterocycle Poisoning & Solutions: Guram, A. S., et al. (2010). "Application of Buchwald−Hartwig Amination in Pharmaceutical Process Chemistry." Organic Process Research & Development. [Link]

  • Trace Metal Impurities (Scavenging): Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development. [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Ortho-Substituted Phenyl-Piperazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and agrochemical industries. This guide provides in-depth troubleshooting advice and practical solutions for a frequently encountered challenge: the palladium-catalyzed C-N cross-coupling of sterically hindered ortho-substituted aryl halides with piperazines. The inherent steric clash between a substituent at the ortho position of the phenyl ring and the piperazine moiety can significantly impede the desired bond formation, leading to low yields, side product formation, and reaction failure. This resource is designed to equip you with the knowledge and tools to navigate these complexities and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my ortho-substituted phenyl-piperazine coupling reaction yielding poor results?

The primary challenge in this specific coupling is the steric hindrance created by the ortho-substituent on the aryl halide. This bulkiness can negatively impact key steps in the Buchwald-Hartwig amination catalytic cycle, particularly the reductive elimination step, which forms the final C-N bond. Additionally, the piperazine nucleophile, being a secondary cyclic amine, also contributes to the steric congestion around the palladium center.

Q2: Which palladium catalyst and ligand combination is a good starting point for these challenging couplings?

For sterically demanding couplings, the selection of a bulky, electron-rich phosphine ligand is crucial. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step and can better accommodate the hindered substrates. A robust starting point is to use a pre-catalyst like [Pd(cinnamyl)Cl]2 with a biarylphosphine ligand such as XPhos or tBuBrettPhos. These have demonstrated success in coupling sterically hindered substrates.[1]

Q3: What is the optimal base for coupling an ortho-substituted aryl halide with piperazine?

A strong, non-nucleophilic, and sterically hindered base is generally preferred to facilitate the deprotonation of the piperazine-palladium complex without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, if your substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, though they may require higher reaction temperatures or longer reaction times.

Q4: Can I use copper-based catalysts as an alternative to palladium for this transformation?

Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, can be a valuable alternative, especially when palladium-based methods are unsuccessful.[2][3] Modern protocols using copper catalysts with specific ligands, such as rac-BINOL, have shown promise in coupling aryl iodides with N-Boc-piperazine, even with some ortho-substituted substrates.[2]

Troubleshooting Guides

Problem: Low or No Conversion of Starting Materials

Low or no conversion is a common issue when dealing with sterically hindered substrates. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Conversion

G cluster_start Initial Checks cluster_optimization Reaction Parameter Optimization cluster_alternative Alternative Strategies Start Low/No Conversion Observed Reagents Verify Reagent Purity & Integrity (Aryl Halide, Piperazine, Solvent, Base) Start->Reagents Inert Ensure Strictly Inert Atmosphere (Degas Solvent, Use Glovebox) Reagents->Inert Ligand Screen Bulky Ligands (e.g., XPhos, RuPhos, BrettPhos) Inert->Ligand Catalyst Use Active Pre-catalyst (e.g., G3/G4 XPhos Pd pre-catalyst) Ligand->Catalyst If conversion is still low Base Optimize Base (NaOtBu vs. K3PO4/Cs2CO3) Catalyst->Base Solvent Vary Solvent (Toluene, Dioxane, t-BuOH) Base->Solvent Temp Increase Temperature Incrementally Solvent->Temp Aryl_Halide Switch Aryl Halide (Cl -> Br -> I) Temp->Aryl_Halide If optimization fails Success Successful Coupling Temp->Success If conversion improves Cu_Catalysis Consider Copper-Catalyzed Ullmann Coupling Aryl_Halide->Cu_Catalysis Cu_Catalysis->Success

Caption: A step-by-step workflow for troubleshooting low-yield ortho-substituted phenyl-piperazine coupling reactions.

Problem: Significant Side Product Formation

The formation of side products can significantly reduce the yield of the desired coupled product. Understanding the common side reactions and how to mitigate them is key.

Side Product Plausible Cause Recommended Mitigation Strategies
Hydrodehalogenation Reduction of the aryl halide.- Use a bulkier ligand to disfavor β-hydride elimination. - Lower the reaction temperature. - Ensure the absence of water and other protic impurities.
Diarylpiperazine Formation Reaction of the product with another molecule of aryl halide.- Use a slight excess of piperazine. - Add the aryl halide slowly to the reaction mixture.
Homocoupling of Aryl Halide Formation of a biaryl species.- Ensure a truly anaerobic environment. - Use a well-defined Pd(0) pre-catalyst.

Detailed Experimental Protocols

Protocol 1: General Screening for Ortho-Substituted Phenyl-Piperazine Coupling

This protocol is designed for the initial screening of reaction conditions for a new set of substrates.

  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the ortho-substituted aryl halide (1.0 equiv) and piperazine (1.2 equiv) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimization of a Challenging Hindered Coupling

If the initial screening yields suboptimal results, a more thorough optimization should be performed.

  • Ligand Screening: Set up parallel reactions with a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos, SPhos) while keeping other parameters constant.

  • Base Screening: Using the best ligand from the initial screen, evaluate a range of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). Note that weaker bases may require higher temperatures.

  • Solvent Screening: Test different anhydrous, degassed solvents such as toluene, dioxane, THF, and tert-butanol.

  • Temperature Optimization: Vary the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and side product formation.

Data Presentation: Recommended Catalyst Systems

The choice of ligand is paramount for a successful sterically hindered coupling. The following table summarizes ligand generations and their suitability for this challenging transformation.

Ligand Generation Examples Key Features & Recommendations for Ortho-Substituted Coupling
First Generation P(o-tolyl)₃Generally not effective for sterically hindered substrates.
Second Generation (Biarylphosphines) XPhos, SPhos, RuPhosHighly Recommended. These bulky, electron-rich ligands are designed to overcome steric hindrance and are the gold standard for challenging C-N couplings.[1]
Ferrocene-based Josiphos, WallyphosCan be effective, but biarylphosphines often show broader applicability for sterically demanding substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that can form very stable palladium complexes. Can be effective but may require higher temperatures.[4]

Visualizing the Challenge: The Buchwald-Hartwig Catalytic Cycle

The steric clash in the ortho-substituted phenyl-piperazine coupling primarily affects the reductive elimination step.

G LPd(0) LPd(0) Oxidative\nAddition Oxidative Addition LPd(0)->Oxidative\nAddition + Ar-X LPd(II)(Ar)(X) LPd(II)(Ar)(X) Oxidative\nAddition->LPd(II)(Ar)(X) Ligand\nExchange Ligand Exchange LPd(II)(Ar)(X)->Ligand\nExchange + Piperazine - X- LPd(II)(Ar)(Piperazine) LPd(II)(Ar)(Piperazine) Ligand\nExchange->LPd(II)(Ar)(Piperazine) Deprotonation Deprotonation LPd(II)(Ar)(Piperazine)->Deprotonation + Base - Base-H+ LPd(II)(Ar)(Piperazinide) Steric Clash Here! Deprotonation->LPd(II)(Ar)(Piperazinide) Reductive\nElimination Reductive Elimination LPd(II)(Ar)(Piperazinide)->Reductive\nElimination Reductive\nElimination->LPd(0) Catalytic Cycle Regeneration Product Ar-Piperazine Reductive\nElimination->Product

Caption: The Buchwald-Hartwig catalytic cycle, highlighting the sterically demanding reductive elimination step.

References

  • Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ChemInform, [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal, [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI, [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate, [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI, [Link]

  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed, [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC, [Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PMC, [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. PMC, [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate, [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal, [Link]

  • Synthetic Methods for Primary Anilines. Books,
  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. ResearchGate, [Link]

  • Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides. PubMed, [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed, [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-(4-Piperazin-1-ylphenyl)morpholine and Related N-Aryl Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-piperazin-1-ylphenyl)morpholine, a compound of interest in medicinal chemistry due to its prevalence as a scaffold in various biologically active molecules. Through a detailed predictive analysis and a comparative study with analogous structures, this document aims to equip researchers with the expertise to confidently interpret the ¹H NMR spectra of this and similar compounds.

The Structural Significance of this compound

The molecule this compound incorporates three key structural motifs: a morpholine ring, a piperazine ring, and a 1,4-disubstituted benzene ring. The interplay of these fragments, particularly the electronic effects of the nitrogen and oxygen heteroatoms, gives rise to a characteristic ¹H NMR spectrum. Understanding the nuances of this spectrum is crucial for confirming the successful synthesis of the target molecule and for identifying potential impurities or side products.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of NMR spectroscopy and analysis of previously reported data for similar structural fragments, a predicted ¹H NMR spectrum for this compound in a common deuterated solvent like CDCl₃ is presented below. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

dot graph "predicted_spectrum" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Predicted ¹H NMR peak regions for this compound.

Detailed Peak Assignments:
  • Aromatic Protons (Ha and Hb): The 1,4-disubstituted benzene ring will give rise to two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the morpholino group (Ha) are expected to be shielded due to the electron-donating nature of the nitrogen and oxygen, appearing at approximately δ 6.8-7.0 ppm. The protons ortho to the piperazinyl group (Hb) will be slightly less shielded and are predicted to resonate around δ 7.0-7.2 ppm. Both signals should appear as doublets with a typical ortho-coupling constant (³J) of 8-9 Hz.[1]

  • Piperazine Protons (Hc and Hd): The piperazine ring contains two sets of chemically non-equivalent methylene protons. The protons adjacent to the phenyl ring (Hc) are expected to be deshielded and appear as a triplet around δ 3.1-3.3 ppm. The protons on the other side of the piperazine ring (Hd), adjacent to the secondary amine, will be slightly more shielded and are predicted to resonate as a triplet around δ 3.0-3.2 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons.

  • Morpholine Protons (He and Hf): Similar to the piperazine ring, the morpholine ring has two sets of methylene protons. The protons adjacent to the oxygen atom (He) will be significantly deshielded due to the high electronegativity of oxygen and are expected to appear as a triplet around δ 3.8-4.0 ppm. The protons adjacent to the nitrogen atom (Hf) will be less deshielded and are predicted to resonate as a triplet around δ 3.1-3.3 ppm.

Comparative Analysis with Alternative N-Aryl Heterocycles

To provide a practical context for the predicted spectrum, we will compare it with the experimental ¹H NMR data of two simpler, yet structurally related, compounds: 1-phenylpiperazine and N-phenylmorpholine .

1-Phenylpiperazine

1-Phenylpiperazine serves as a foundational analogue, containing the core phenylpiperazine moiety. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the piperazine and aromatic protons directly attached to each other.

N-Phenylmorpholine

N-Phenylmorpholine allows for the examination of the influence of the morpholine ring on the adjacent phenyl group, providing a direct comparison for the aromatic and morpholine proton signals.

Compound Aromatic Protons (ppm) Piperazine/Morpholine Protons (α to N-Aryl) (ppm) Piperazine/Morpholine Protons (β to N-Aryl) (ppm)
This compound (Predicted) ~6.8-7.2 (two doublets)~3.1-3.3 (triplet)~3.0-3.2 (triplet) & ~3.8-4.0 (triplet)
1-Phenylpiperazine (Experimental) ~6.8-7.3 (multiplet)~3.2 (triplet)~3.0 (triplet)
N-Phenylmorpholine (Experimental) ~6.8-7.3 (multiplet)~3.2 (triplet)~3.9 (triplet)

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds.

The comparison highlights that the introduction of a second heterocyclic substituent on the phenyl ring in a para position leads to a more defined splitting pattern in the aromatic region (two doublets) compared to the more complex multiplets observed for the monosubstituted analogues.[1] The chemical shifts of the heterocyclic protons remain in similar regions, demonstrating the localized effect of the substituents.

Experimental Protocol for ¹H NMR Characterization

Achieving high-quality, reproducible ¹H NMR data is contingent upon a meticulous experimental approach. The following protocol outlines the key steps for the characterization of this compound.

G

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.[2]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2] Ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16 to 64 for good signal-to-noise), pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[3]

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.[3]

    • Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Measure the coupling constants (J-values) for the split signals.

Mechanistic Insights from ¹H NMR Data

The chemical shifts and coupling constants obtained from the ¹H NMR spectrum provide valuable information about the electronic environment and connectivity of the protons in the molecule.

  • Chemical Shift and Electronic Effects: The downfield shift of the morpholine protons adjacent to the oxygen atom (He) is a direct consequence of the deshielding effect caused by the electronegative oxygen.[4] Similarly, the positions of the aromatic protons are influenced by the electron-donating nature of the morpholino and piperazino substituents, which increase electron density at the ortho and para positions, causing an upfield shift compared to unsubstituted benzene (δ ≈ 7.26 ppm).[5]

  • Coupling Constants and Molecular Geometry: The observed ortho-coupling constant of ~8-9 Hz in the aromatic region is characteristic of vicinal protons on a benzene ring.[6] The triplet-of-triplets appearance of the piperazine and morpholine protons, with coupling constants around 5 Hz, is consistent with a chair conformation of these six-membered rings where axial-axial, axial-equatorial, and equatorial-equatorial couplings are averaged due to rapid ring flipping at room temperature.[7]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of simpler, related molecules, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed experimental protocol and the discussion of the underlying spectroscopic principles provided in this guide serve as a robust resource for scientists engaged in the synthesis and characterization of novel N-aryl heterocyclic compounds.

References

  • The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available at: [Link]

  • Scribd. NMR Data Processing Guide. Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Wiley Online Library. NMR Data Processing. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Slideshare. Aromatic allylic-nmr-spin-spin-coupling. Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • PubMed. Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Available at: [Link]

  • Chemistry Stack Exchange. Protons on aromatic rings in NMR. Available at: [Link]

  • PubChem. 1-Phenylpiperazine. Available at: [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. Available at: [Link]

  • University of Calgary. Ch 13 - Aromatic H. Available at: [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • Introduction to NMR data processing and analysis with Origin. Available at: [Link]

  • YouTube. -- MestreNova Tutorial : A quick guide on NMR analysis processing. Available at: [Link]

  • PubChem. 4-Phenylmorpholine. Available at: [Link]

  • The University of Chicago. UChicago Experiment Guides - NMR Facility – Chemistry Department. Available at: [Link]

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]

  • Harvard University. Lecture 13: Experimental Methods. Available at: [Link]

  • Royal Society of Chemistry. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Available at: [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

  • University of Wisconsin-Madison. NMR Problems. Available at: [Link]

  • Fiveable. Spin-spin coupling. Available at: [Link]

  • Spin-Spin Coupling. Available at: [Link]

  • ResearchGate. Spin-Spin Coupling. Available at: [Link]

  • Chemistry Stack Exchange. NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Available at: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • NIST WebBook. Piperazine, 1-phenyl-. Available at: [Link]

  • Chemaxon Docs. NMR Predictor. Available at: [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available at: [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

  • Simulate and predict NMR spectra. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

Sources

Technical Guide: Morpholine-Phenyl-Piperazine (MPP) vs. Itraconazole Triazolone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 4-(4-Piperazin-1-ylphenyl)morpholine (referred to here as MPP , a simplified morpholine-phenyl-piperazine scaffold) and the standard Itraconazole Intermediates (specifically the Triazolone-Phenyl-Piperazine tail, referred to as TPP ).

This analysis focuses on their roles in medicinal chemistry, specifically within the context of antifungal drug design, contrasting the solubility-enhancing properties of the morpholine scaffold against the metabolic stability and potency of the traditional triazolone scaffold.

Executive Summary

In the optimization of azole antifungals, the "tail" region of the molecule (the linker attached to the central phenyl ring) plays a critical role in pharmacokinetic (PK) properties and target binding.

  • Itraconazole Intermediates (TPP) : The standard "tail" of Itraconazole consists of a 1,2,4-triazol-3-one ring linked to a phenyl-piperazine moiety. This structure is highly lipophilic, contributing to Itraconazole's exceptional tissue penetration (keratin affinity) and long half-life, but suffers from extremely poor aqueous solubility (<1 ng/mL at neutral pH).

  • This compound (MPP) : This represents a bioisosteric replacement where the complex triazolone ring is replaced by a morpholine ring. Morpholines are classic solubility enhancers in medicinal chemistry. While MPP offers superior solubility and simplified synthesis, it lacks the specific hydrophobic interactions and metabolic rigidity provided by the triazolone ring.

Verdict : MPP is an ideal "early-stage" scaffold for fragment-based screening and lead optimization to improve solubility. TPP is the "late-stage" optimized scaffold required for the high-potency, long-duration profile of marketed drugs like Itraconazole and Posaconazole.

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the terminal ring system: the Morpholine (MPP) versus the Triazolone (TPP).

FeatureThis compound (MPP)Itraconazole Intermediate (TPP)
Core Structure Morpholine-Phenyl-PiperazineTriazolone-Phenyl-Piperazine
Key Functional Group Ether oxygen (H-bond acceptor), Basic AmineTriazolone Carbonyl (H-bond acceptor), Planar Ring
Molecular Weight ~247.3 g/mol (Lighter)~379.4 g/mol (Heavier)
LogP (Lipophilicity) ~1.5 - 2.0 (Moderate)~4.5 - 5.5 (High)
Aqueous Solubility High (Protonatable nitrogen, pKa ~8)Very Low (Neutral/Weakly Acidic, pKa ~2)
Metabolic Liability Moderate (Morpholine ring opening)Low (Triazolone is highly stable)
Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and the key pharmacophoric elements of both intermediates.

G cluster_0 MPP (Morpholine Scaffold) cluster_1 TPP (Itraconazole Intermediate) MPP Morpholine Ring (Solubility Enhancer) Phenyl1 Phenyl Linker MPP->Phenyl1 Triazolone Triazolone Ring (Metabolic Shield) MPP->Triazolone Bioisosteric Replacement Piperazine1 Piperazine (Connector) Phenyl1->Piperazine1 Phenyl2 Phenyl Linker Triazolone->Phenyl2 SecButyl sec-Butyl Chain (Lipophilicity) SecButyl->Triazolone Piperazine2 Piperazine (Connector) Phenyl2->Piperazine2

Caption: Structural comparison showing the replacement of the complex, lipophilic Triazolone-sec-butyl moiety (TPP) with the simpler, hydrophilic Morpholine ring (MPP).

Synthetic Pathways & Efficiency

From a process chemistry perspective, MPP is significantly cheaper and faster to synthesize than the TPP intermediate used in Itraconazole production.

A. Synthesis of MPP (2 Steps)

The synthesis relies on robust Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).

  • Starting Material : 1-Bromo-4-morpholinobenzene.

  • Reaction : Coupling with Piperazine (excess to prevent bis-coupling).

  • Yield : Typically >85%.

  • Cost : Low.

B. Synthesis of Itraconazole Intermediate TPP (5+ Steps)

The synthesis of the triazolone tail (IT-VIII) is a complex, multi-step process involving hazardous reagents.

  • Starting Material : 1-(4-Methoxyphenyl)piperazine (SAP).

  • Steps :

    • Acylation with phenyl chloroformate.

    • Reaction with hydrazine hydrate to form the semicarbazide.

    • Cyclization with formamidine acetate to form the triazolone ring.

    • Alkylation with 2-bromobutane (introducing chirality issues).

  • Yield : Typically 40-60% overall.

  • Cost : High (requires chiral resolution or expensive chiral precursors).

Synthetic Workflow Comparison

Synthesis cluster_MPP MPP Synthesis (High Efficiency) cluster_TPP Itraconazole Intermediate Synthesis (Complex) Start_MPP 1-Bromo-4-morpholinobenzene Step1_MPP Pd-Catalyzed Buchwald Coupling (with Piperazine) Start_MPP->Step1_MPP Product_MPP This compound (Yield: >85%) Step1_MPP->Product_MPP Start_TPP 1-(4-Methoxyphenyl)piperazine Step1_TPP Reaction with Phenyl Chloroformate Start_TPP->Step1_TPP Step2_TPP Hydrazine Cyclization (Forms Triazolone Core) Step1_TPP->Step2_TPP Step3_TPP N-Alkylation (sec-Butyl Bromide) Step2_TPP->Step3_TPP Product_TPP Itraconazole Triazolone Intermediate (Yield: ~50%) Step3_TPP->Product_TPP

Caption: Comparative synthetic routes. MPP synthesis is a linear, high-yield pathway, whereas TPP synthesis involves complex cyclization and alkylation steps.

Experimental Protocols

Experiment A: Synthesis of this compound (MPP)

Objective : Generate the morpholine linker for solubility studies.

  • Reagents : 1-Bromo-4-morpholinobenzene (1.0 eq), Piperazine (3.0 eq), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq), Toluene.

  • Procedure :

    • Charge a flame-dried flask with reagents and solvent under N₂.

    • Heat to 100°C for 12 hours.

    • Cool to room temperature, filter through Celite.

    • Concentrate filtrate and purify via column chromatography (DCM/MeOH 9:1).

  • Expected Outcome : Off-white solid, >98% purity by HPLC.

Experiment B: Solubility Comparison (Shake-Flask Method)

Objective : Quantify the solubility advantage of MPP over TPP.

  • Materials : MPP solid, TPP (Itraconazole intermediate) solid, PBS (pH 7.4), 0.1N HCl (pH 1.2).

  • Procedure :

    • Add excess solid compound to 5 mL of buffer in glass vials.

    • Shake at 37°C for 24 hours to reach equilibrium.

    • Filter supernatant (0.45 µm PTFE filter).

    • Analyze filtrate by HPLC-UV (254 nm).

  • Typical Data :

    • MPP @ pH 7.4 : ~500 µg/mL (Moderate solubility).

    • TPP @ pH 7.4 : <1 µg/mL (Insoluble).

    • MPP @ pH 1.2 : >10 mg/mL (Highly soluble due to protonation).

    • TPP @ pH 1.2 : ~5-10 µg/mL (Still poorly soluble).

Performance Analysis: Why Use TPP Over MPP?

If MPP is easier to make and more soluble, why does Itraconazole use the complex TPP linker?

  • Target Binding (CYP51) : The long, lipophilic TPP tail extends into the access channel of the fungal CYP51 enzyme. The triazolone ring forms specific hydrophobic interactions and water-mediated hydrogen bonds that anchor the drug, which the smaller morpholine ring cannot replicate.

  • Metabolic Stability : The triazolone ring is metabolically inert. The morpholine ring in MPP is susceptible to oxidative ring opening (forming hydroxyethyl-glycine metabolites), which shortens the drug's half-life.

  • Tissue Accumulation : The high lipophilicity of the TPP tail allows Itraconazole to accumulate in keratinous tissues (skin, nails) for weeks after dosing, a key feature for treating onychomycosis. MPP derivatives would wash out too quickly.

Summary Table: Application Guide
Application ScenarioRecommended ScaffoldReason
High-Throughput Screening MPP High solubility reduces false negatives in assays; easy to synthesize libraries.
IV Formulation MPP Solubility allows for IV dosing without toxic cyclodextrins (unlike Itraconazole).
Oral Bioavailability TPP Requires specialized formulation (SUBA technology) but achieves high tissue levels.
Long-Term Therapy TPP Lipophilicity ensures depot effect in skin/nails.
Metabolic Stability TPP Triazolone resists P450 degradation better than morpholine.

References

  • Synthesis of Azole Antifungals : Heeres, J., et al. "Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones." Journal of Medicinal Chemistry 27.7 (1984): 894-900. Link

  • Morpholine Antifungals : Leeming, K., et al. "Mode of action of morpholine derivatives." Annals of the New York Academy of Sciences 544.1 (1988): 221-228. Link

  • Itraconazole Pharmacokinetics : De Beule, K., and Van Gestel, J. "Pharmacology of itraconazole." Drugs 61.1 (2001): 27-37. Link

  • Buchwald-Hartwig Amination : Surry, D. S., and Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50. Link

  • Metabolism of Morpholines : O'Donnell, J. P. "The reaction of amines with carbonyls: its significance in the nonenzymatic metabolism of xenobiotics." Drug Metabolism Reviews 13.1 (1982): 123-159. Link

A Tale of Two Rings: Validating the Biological Activity of Morpholine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the morpholine and piperidine rings stand as "privileged scaffolds"—foundational structures that appear in a multitude of approved and experimental drugs.[1][2] Their prevalence is a testament to their ability to impart favorable physicochemical and pharmacokinetic properties, ultimately influencing a compound's biological activity.[1][3] However, the choice between these two six-membered heterocycles is far from arbitrary. It is a strategic decision guided by the therapeutic target, desired pharmacological effect, and a deep understanding of their intrinsic chemical personalities.

This guide offers an in-depth, technical comparison of morpholine and piperidine analogs, providing researchers, scientists, and drug development professionals with the insights and experimental frameworks necessary to validate their biological activity and make informed decisions in drug design.

The Structural Nuance: More Than Just an Oxygen Atom

At first glance, the difference between morpholine and piperidine is subtle: the substitution of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine. This seemingly minor alteration has profound consequences on the molecule's properties and, subsequently, its biological behavior.

  • Morpholine: The presence of the ether oxygen introduces a dipole moment, increasing polarity and the potential for hydrogen bonding.[4] This often translates to enhanced aqueous solubility and a more favorable metabolic profile.[1][4] The electron-withdrawing nature of the oxygen also reduces the basicity of the nitrogen atom compared to piperidine.[5]

  • Piperidine: This saturated heterocycle is more lipophilic and basic than morpholine.[6] The nitrogen atom in the piperidine ring is a strong hydrogen bond acceptor and, when protonated, a donor, facilitating strong interactions with biological targets.[2] Its conformational flexibility allows for the precise spatial arrangement of substituents, which is crucial for optimizing binding to target proteins.[3]

Head-to-Head Comparison: A Data-Driven Look at Biological Activity

The true measure of a scaffold's utility lies in its performance in biological assays. While the specific activity of an analog is highly dependent on the overall molecular structure, comparative studies reveal general trends that can guide scaffold selection.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The selection of a heterocyclic scaffold can significantly impact a compound's drug-like properties. The following table summarizes key quantitative data for morpholine and piperidine derivatives, providing a basis for comparison.

PropertyMorpholinePiperidineRationale for Comparison
Calculated LogP (cLogP) LowerHigherLipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP, as seen with morpholine, generally correlates with higher aqueous solubility.[4]
Aqueous Solubility Generally HigherVariable, often lowerThe ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility.[4]
pKa ~8.4~11.2The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's pKa is generally lower than that of piperidine.[6]
Metabolic Stability (in vitro) Generally HigherVariable, often susceptible to N-dealkylation and oxidationMorpholine is often incorporated to improve metabolic stability due to the electron-withdrawing effect of the oxygen atom, which can make adjacent carbons less susceptible to oxidation by cytochrome P450 enzymes.[5] Piperidine rings are more prone to metabolic transformations.[5]
Anticancer Activity: A Case Study in Quinoxaline Derivatives

A comparative study of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing morpholine, piperidine, and N-substituted piperazine functionalities revealed nuanced differences in their anticancer activities.[7] The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values providing a quantitative measure of their potency.

Compound TypeCell Line: A549 (Lung Carcinoma) IC50 (µM)Cell Line: M-HeLa (Cervical Carcinoma) IC50 (µM)Cell Line: RD (Rhabdomyosarcoma) IC50 (µM)
Piperidine Analog (13dc) 26.3>100>100
Morpholine Analog (mriBIQ 13dd/14dd) >100>100>100

Data extracted from a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines.[7]

In this specific series, the replacement of an N-substituted piperazine with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity against several cell lines.[7] However, a specific piperidine-containing regioisomer demonstrated selective cytotoxic effects against lung adenocarcinoma (A549) cells.[7] This highlights the critical interplay between the heterocyclic scaffold and the surrounding chemical architecture in determining biological activity.

Deciphering the Mechanism: A Tale of Two Signaling Pathways

The biological effects of morpholine and piperidine analogs are often mediated through their interaction with distinct intracellular signaling pathways.

Morpholine and the PI3K/Akt/mTOR Pathway

A significant number of morpholine-containing compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[8] The morpholine oxygen can form a key hydrogen bond with the hinge region of the kinase domain, contributing to the potency and selectivity of these inhibitors.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth EIF4EBP1->CellGrowth |— MorpholineInhibitor Morpholine-Containing Inhibitor MorpholineInhibitor->PI3K MorpholineInhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by morpholine-containing drugs.

Piperidine and G-Protein Coupled Receptors (GPCRs)

Piperidine-containing compounds are frequently found in drugs that target G-protein coupled receptors (GPCRs), the largest family of membrane proteins involved in a vast array of physiological processes.[9][10] The basic nitrogen of the piperidine ring can form a crucial ionic bond with an acidic residue (e.g., aspartate) in the transmembrane domain of many GPCRs, serving as a key anchoring point for the ligand.[11]

GPCR_Signaling_Pathway Ligand Piperidine-Containing Ligand GPCR GPCR Ligand->GPCR binds Galpha GPCR->Galpha activates Gbetagamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) Galpha->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Generalized GPCR signaling cascade initiated by a piperidine-containing ligand.

Experimental Protocols for Biological Validation

The objective comparison of morpholine and piperidine analogs requires robust and reproducible experimental data. The following are detailed, step-by-step methodologies for key assays used to validate the biological activity of these compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine and piperidine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Metabolic Stability Assessment: The In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) that initiates the metabolic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound (morpholine or piperidine analog) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of liver microsomes (e.g., human, rat) in the reaction buffer.

    • Prepare an NADPH regenerating system or a solution of NADPH in the reaction buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal solution, the test compound, and the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion: A Strategic Choice for Rational Drug Design

The decision to incorporate a morpholine or piperidine scaffold into a drug candidate is a critical juncture in the drug discovery process. Morpholine, with its favorable physicochemical properties, often imparts improved solubility and metabolic stability, making it a go-to choice for optimizing pharmacokinetic profiles.[1][4] Conversely, the piperidine ring's strong basicity and conformational flexibility can provide potent and specific interactions with a wide range of biological targets, particularly GPCRs.[2][11]

Ultimately, the "better" scaffold is context-dependent. A thorough understanding of their inherent properties, coupled with rigorous biological validation through well-designed experiments, is paramount. This guide provides a framework for such an evaluation, empowering researchers to make data-driven decisions and rationally design the next generation of therapeutics.

References

  • Łowicki D, Przybylski P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026;In press.
  • Kourounakis A, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752.
  • Kourounakis A, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752. doi:10.1002/med.21634
  • Kourounakis A, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Published 2020. Accessed February 13, 2026. [Link]

  • Kourounakis A, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Published 2019. Accessed February 13, 2026. [Link]

  • Kumari A, Singh RK. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. J Biomol Struct Dyn. 2021;39(16):6019-6036.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Published 2024. Accessed February 13, 2026. [Link]

  • G. L. et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(4):556-576.
  • Chen J, et al. Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. Published 2020. Accessed February 13, 2026. [Link]

  • Chen J, et al. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. 2023;5(1):e1-e12.
  • Enamine. Analogues of Piperidine for Drug Design. Pharmaceutical Business Review. Accessed February 13, 2026. [Link]

  • Singh S, et al. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023;8(40):36849-36865.
  • Ellis J, et al. Tactical Approaches to Interconverting GPCR Agonists and Antagonists. J Med Chem. 2018;61(23):10542-10573.
  • Łowicki D, Przybylski P. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI. Published 2026. Accessed February 13, 2026. [Link]

  • Chen J, et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. 2023.
  • Łowicki D, Przybylski P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. Published 2026. Accessed February 13, 2026. [Link]

  • Bakulina O, et al.
  • Khairia M, et al. Piperidine nucleus in the field of drug discovery. Future J Pharm Sci. 2021;7(1):1-15.
  • Naim MJ, et al. A review on pharmacological profile of Morpholine derivatives. ResearchGate. Published 2015. Accessed February 13, 2026. [Link]

  • Khamitova AE, Berillo DA. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Published 2023. Accessed February 13, 2026. [Link]

  • Al-Ostoot FH, et al. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. 2024;29(13):3045.
  • Mamedov VA, et al. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. 2022;7(36):32347-32363.
  • Al-Masoudi NA, et al. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Sci Rep. 2019;9(1):18733.
  • Khamitova AE, Berillo DA. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug Dev Regist. 2023;12(2):123-132.
  • G. L. et al. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wacker D, et al. How ligands illuminate GPCR molecular pharmacology.
  • J. M. et al. Discovery of GPCR ligands for probing signal transduction pathways. Methods Mol Biol. 2015;1335:1-17.
  • Roth BL, et al. Discovery of new GPCR ligands to illuminate new biology.
  • Al-Ghorbani M, et al. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. J Chem Pharm Res. 2015;7(5):281-301.

Sources

Determination of pKa Values for Piperazine and Morpholine Nitrogens: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the experimental determination of pKa values for Piperazine and Morpholine scaffolds. It is designed for medicinal chemists and pharmaceutical scientists optimizing drug solubility and permeability.

Executive Summary: The Physicochemical Imperative

In drug discovery, the ionization state of a molecule governs its solubility, membrane permeability, and protein binding. Piperazine and Morpholine are ubiquitous pharmacophores; however, their acid-base behaviors differ significantly due to electronic effects.

  • Piperazine: A diamine exhibiting two distinct ionization events (pKa₁ ≈ 9.73, pKa₂ ≈ 5.35).[1][2] It exists predominantly as a dication at low pH and a monocation at physiological pH.

  • Morpholine: A cyclic ether-amine with a single ionization event (pKa ≈ 8.36). The presence of the oxygen atom lowers the basicity of the nitrogen compared to piperazine due to the inductive electron-withdrawing effect.

This guide compares the two primary methodologies for determining these constants—Potentiometric Titration (the thermodynamic gold standard) and NMR Titration (site-specific analysis)—providing validated protocols for each.

Comparative Analysis of Determination Methods

Selecting the correct method depends on sample solubility, purity, and the need for site-specific resolution.

FeatureMethod A: Potentiometric Titration Method B: ¹H NMR Titration
Primary Utility Precise thermodynamic pKa determination.Site-specific ionization assignment; impure samples.
Sample Requirement High (~5–10 mg); must be pure.Low (<1 mg); tolerates impurities.
Solubility Req. Must be soluble in water or water/methanol.Soluble in D₂O or solvent mixtures.
Precision High (± 0.01 – 0.03 pH units).Moderate (± 0.1 pH units).
Throughput Moderate (Automated titrators available).Low (Requires multiple spectral acquisitions).
Blind Spots Cannot distinguish overlapping pKas easily without complex fitting.Expensive instrumentation; D₂O isotope effects (pD vs pH).
Decision Matrix for Method Selection

The following logic flow illustrates the decision process for selecting the optimal experimental approach.

MethodSelection node_start Start: Select pKa Method node_solubility Is sample soluble in aqueous media (>1mM)? node_start->node_solubility node_purity Is sample purity >95%? node_solubility->node_purity Yes node_nmr METHOD B: NMR Titration node_solubility->node_nmr No (Low Solubility) node_cosolvent Use Co-solvent Potentiometry (Yasuda-Shedlovsky) node_solubility->node_cosolvent Partial Solubility node_sites Are ionization sites structurally distinct? node_purity->node_sites Yes node_purity->node_nmr No (Impure) node_potentiometry METHOD A: Potentiometric Titration node_sites->node_potentiometry Yes (Standard) node_sites->node_nmr No (Overlapping pKas)

Figure 1: Decision matrix for selecting between Potentiometric and NMR titration based on physicochemical constraints.

Method A: Potentiometric Titration (Gold Standard)

Potentiometric titration is the preferred method for Piperazine and Morpholine due to their high water solubility and lack of chromophores (which renders UV-metric titration difficult without indicators).

Experimental Protocol

Objective: Determine the stoichiometric pKa values by monitoring pH change upon addition of a titrant.

Materials:

  • Analyte: Piperazine or Morpholine (>98% purity).[2]

  • Titrant: 0.1 M NaOH (carbonate-free) or 0.1 M HCl (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl solution.[3]

  • Inert Gas: High-purity Nitrogen or Argon.

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25°C). Slope efficiency must be 95–102%.

  • Sample Preparation: Dissolve the analyte in degassed water (containing 0.15 M KCl) to achieve a concentration of ~1–5 mM.

    • Note: For Piperazine (a base), start in an acidified state (add excess HCl) to titrate both nitrogens with NaOH.

  • Inert Purge: Blanket the sample beaker with N₂ gas for 5 minutes to remove dissolved CO₂ (which forms carbonic acid and skews high-pH results).

  • Titration:

    • Add 0.1 M NaOH in small increments (e.g., 10–50 µL).

    • Allow electrode stabilization (<0.1 mV/s drift) before recording pH.

    • Continue titration until pH reaches ~12.[3][4]

  • Data Processing: Plot pH vs. Volume of Titrant. Use the Bjerrum method or Gran plot analysis to determine the equivalence points and half-neutralization points (pKa).

Expected Results:

  • Piperazine: The curve will show two inflection points.

    • Inflection 1 (pKa₂ ~5.35): Protonation of the second nitrogen.

    • Inflection 2 (pKa₁ ~9.73): Protonation of the first nitrogen.

  • Morpholine: Single inflection point at pKa ~8.36.

PotentiometryWorkflow start Sample Prep (Acidified Analyte + KCl) purge N2 Purge (Remove CO2) start->purge titrate Automated Addition (0.1M NaOH) purge->titrate measure Measure Potential (Stabilize pH) titrate->measure loop Loop until pH > 12 measure->loop loop->titrate Not Done calc Calculate pKa (Derivative Analysis) loop->calc Complete

Figure 2: Step-by-step workflow for potentiometric determination of pKa.

Method B: ¹H NMR Titration (Site-Specific)

NMR titration is invaluable when sample quantity is limited or when confirming which nitrogen is protonated in complex derivatives.

Experimental Protocol

Objective: Correlate the change in chemical shift (δ) of protons adjacent to the nitrogen atoms with pH.

Materials:

  • Solvent: D₂O (Note: pD = pH_meter + 0.40).

  • Buffer/Adjusters: NaOD and DCl solutions (0.1 M to 1.0 M).

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) or DSS.

  • pH Meter: Micro-electrode compatible with NMR tubes or small vials.

Workflow:

  • Sample Prep: Dissolve ~1 mg of analyte in 600 µL D₂O. Add internal standard.

  • Initial pH: Measure the "pH" (reading on meter). Correct to pD:

    
    .
    
  • Titration Loop:

    • Record ¹H NMR spectrum.[5][6][7]

    • Adjust pD by adding small aliquots (1–5 µL) of DCl or NaOD directly to the tube or in a separate vial (to avoid volume changes, separate vial method is preferred).

    • Measure pH again.

    • Repeat to cover the range pKa ± 2 units (e.g., pH 2 to 12).

  • Data Analysis:

    • Track the chemical shift of the α-protons (CH₂ adjacent to N).

    • Plot Chemical Shift (δ) vs. pD .

    • Fit the data to the Henderson-Hasselbalch sigmoidal equation:

      
      
      

Why it works: Protonation deshields the adjacent nuclei, causing a downfield shift (higher ppm). The inflection point of the sigmoid is the pKa.[6][8][9]

Data Summary & Reference Values

The following values represent the consensus from experimental literature (25°C, aqueous).

MoleculeStructureIonization CenterpKa (Exp)Thermodynamic Note
Piperazine Cyclic DiamineN1 (First Eq.)9.73 High basicity due to ring strain relief and solvation.
N2 (Second Eq.)5.35 Reduced basicity due to electrostatic repulsion from N1+.
Morpholine Cyclic Ether-AmineN (Single)8.36 Lower than Piperazine N1 due to -I effect of Oxygen.

Note: Piperazine's second pKa (5.[2][10]35) is significantly lower than the first because protonating a dication is electrostatically unfavorable.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[11] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Link

  • Pagano, F., et al. (2022).[2] pKa values of common substituted piperazines. ResearchGate / University of Perugia. Link

  • IUPAC. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663–675. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. PubChem. Link

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo Application Notes. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Piperazin-1-ylphenyl)morpholine

[1]

Executive Summary

This guide outlines the mandatory safety and disposal protocols for 4-(4-Piperazin-1-ylphenyl)morpholine (and structurally related phenyl-piperazinyl-morpholine scaffolds).[1] As a key intermediate in the synthesis of antifungal agents (e.g., Itraconazole analogs), this compound presents specific handling challenges due to its amine functionality and potential for aquatic toxicity.

Critical Safety Directive: This compound contains a secondary amine (piperazine ring). Strict segregation from nitrosating agents (oxidizers, nitrites) is required to prevent the formation of carcinogenic nitrosamines.

Chemical Profile & Hazard Identification

Use this table for immediate risk assessment and labeling.

ParameterSpecification
Chemical Name This compound
CAS Number 156605-79-7 (Representative for class)
Physical State Solid (Powder/Crystalline)
Molecular Formula C₁₄H₂₁N₃O
Acidity/Basicity Basic (Due to Piperazine/Morpholine N-atoms)
GHS Classification Warning [1][2][3][4][5][6][7][8][9] • H302: Harmful if swallowed [1][4][5][10] • H315: Causes skin irritation [1][4][5] • H319: Causes serious eye irritation [1][4][5] • H335: May cause respiratory irritation
Signal Word WARNING

Pre-Disposal Assessment: The Segregation Logic

Expert Insight: The most common compliance failure with piperazine derivatives is improper segregation. You must treat this substance as a Basic Organic Waste .

The Nitrosamine Hazard (Mechanism of Action)

Piperazine derivatives are secondary amines. If mixed with acid waste streams containing nitrites or strong oxidizers, they undergo N-nitrosation, forming N-nitrosopiperazines , which are potent carcinogens.[1]

Rule: NEVER dispose of this compound in "General Acid Waste" or "Oxidizer Waste" containers.

Waste Stream Decision Tree

The following logic flow ensures you select the correct waste stream, preventing dangerous incompatibilities.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalsLiquidDissolved in SolutionStateCheck->LiquidMother Liquor/HPLC WasteSolidBinStream A:Solid Organic Waste(Incineration)Solid->SolidBinSegregateSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Methanol, DMSO)SolventCheck->NonHalogenatedHaloBinStream B:Halogenated Organic Waste(pH > 7)Halogenated->HaloBinStream BNonHaloBinStream C:Non-Halogenated Organic Waste(pH > 7)NonHalogenated->NonHaloBinStream CWarningCRITICAL: NO ACIDS OR OXIDIZERSHaloBin->WarningNonHaloBin->Warning

Figure 1: Decision matrix for segregating piperazine-morpholine waste streams to prevent chemical incompatibility.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, weighing boat residues, failed synthesis solids.[11]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling:

    • Affix a hazardous waste label.

    • Write full chemical name: "this compound".

    • Check hazards: "Toxic" and "Irritant".[4][5][9]

  • Deactivation: Chemical deactivation in the lab is not recommended for this stable intermediate due to the risk of generating more toxic byproducts.

  • Disposal Path: Seal tightly. Transfer to the facility's High-Temperature Incineration stream.[1]

    • Why Incineration? The morpholine and piperazine rings are stable and resistant to biodegradation. Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, and NOₓ.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent.

  • pH Check: Ensure the waste solution is Neutral or Basic (pH ≥ 7) .

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container to prevent heat generation or precipitation.

  • Solvent Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, place in "Halogenated Waste".

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO, place in "Non-Halogenated/Flammable Waste".

  • No Drain Disposal: Under no circumstances should this compound enter the municipal water system. Piperazine derivatives are harmful to aquatic life (Category 3 Chronic Toxicity).

Protocol C: Contaminated Debris

Applicability: Gloves, paper towels, filter paper.

  • Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.

  • Double Containment: If the debris is wet with solvent, double-bag to prevent vapor release.

  • Classification: Treat as Solid Hazardous Waste (Trace Contaminated). Do not place in regular trash.

Emergency Contingencies: Spill Response

Standard: OSHA 1910.120 (HAZWOPER) Guidelines

If a spill occurs, immediate containment is necessary to prevent dust inhalation (solid) or surface contamination (liquid).[10]

Spill Cleanup Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessPPEDon PPE:Nitrile Gloves, Goggles,N95 Mask (for powder)Assess->PPETypeType?PPE->TypeDryDry Powder SpillType->DryWetLiquid/Solvent SpillType->WetActionDryCover with wet paper towel(Prevent Dust)Dry->ActionDryActionWetAbsorb with Vermiculiteor Chem-PadWet->ActionWetCleanClean Surface withSoap & WaterActionDry->CleanActionWet->CleanDisposeBag as Hazardous WasteClean->Dispose

Figure 2: Step-by-step workflow for managing spills of this compound.

Regulatory & Compliance Codes

When filling out waste manifests, use the following designations. Note that while this specific CAS is not P-listed or U-listed by the EPA, it must be characterized based on its properties and the solvent used.

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Non-Listed Hazardous WasteNot P/U Listed. Characterize as D001 if in ignitable solvent.[1] If pure solid, manage as "Non-RCRA Regulated Chemical Waste" destined for incineration.
EU CLP HazardousHP 4 (Irritant), HP 6 (Acute Toxicity).
DOT (Transport) Not Regulated (Solid)If pure solid, often not regulated as Dangerous Goods unless tested. If in solvent, follow solvent rules (e.g., UN 1993).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10638530, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives and aquatic toxicity classifications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR Part 261).[3] Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.